3-(2-Fluorophenyl)prop-2-yn-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2-fluorophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNUJRCFIHMEDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CCO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility Profile of 3-(2-Fluorophenyl)prop-2-yn-1-ol: A Physicochemical and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or its synthetic intermediates is a critical physicochemical property that governs its behavior in both chemical and biological systems.[1][2] It influences reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability.[3] This technical guide provides an in-depth analysis of the expected solubility of 3-(2-Fluorophenyl)prop-2-yn-1-ol, a fluorinated propargyl alcohol derivative of interest in medicinal chemistry. By dissecting its molecular structure, we will predict its solubility in common organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the quantitative determination of both thermodynamic and kinetic solubility, ensuring researchers can generate reliable and reproducible data.
Introduction: The Critical Role of Solubility
In the landscape of drug discovery and development, solubility is a foundational pillar. Poor solubility can terminate the progression of otherwise promising drug candidates, creating challenges in formulation, absorption, and achieving therapeutic efficacy.[1][4] The molecule 3-(2-Fluorophenyl)prop-2-yn-1-ol combines three key structural motifs relevant to modern medicinal chemistry: a propargyl alcohol, a phenyl ring, and a fluorine substituent. The propargyl group is a versatile functional handle for bioorthogonal chemistry and a building block in synthesis[5], while the fluorophenyl moiety is frequently introduced to modulate metabolic stability and binding affinity.[6][7] Understanding the solubility of this compound is therefore essential for its effective use, whether as a reagent in a synthetic workflow or as a scaffold in a discovery program.
Molecular Profile: Predicting Solubility from Structure
The principle of "like dissolves like" serves as a valuable starting point for predicting solubility.[1] A detailed examination of the structure of 3-(2-Fluorophenyl)prop-2-yn-1-ol allows for a robust qualitative assessment.
-
The Propargyl Alcohol Backbone: The parent structure, propargyl alcohol (prop-2-yn-1-ol), is a small, polar molecule. Its hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, rendering it miscible with water and most polar organic solvents such as ethanol, acetone, and ethyl acetate.[8][9][10] However, its miscibility with non-polar aliphatic hydrocarbons is poor.[10]
-
The Phenyl Group: The addition of a phenyl ring introduces a significant non-polar, lipophilic region to the molecule. This feature increases the van der Waals interactions and potential for π-stacking, generally enhancing solubility in aromatic solvents like toluene and less polar solvents like dichloromethane (DCM) and diethyl ether. The non-fluorinated analog, 3-phenylprop-2-yn-1-ol, is reported to be soluble in a range of organic solvents including ether, acetone, benzene, and methanol.[11][12][13]
-
The Fluorine Substituent: Fluorine is the most electronegative element, and its introduction into a molecule has profound and context-dependent effects.[7][14]
-
Increased Lipophilicity: A fluorine-for-hydrogen substitution typically increases the local lipophilicity (LogP) of a molecule.[6][15] The calculated XLogP3 for 3-(2-Fluorophenyl)prop-2-yn-1-ol is 1.5, suggesting a moderate lipophilicity.[16] This is higher than that of the parent propargyl alcohol (XLogP3-AA: -0.4), indicating a greater affinity for less polar environments.[10]
-
Inductive Effects: The strong electron-withdrawing nature of fluorine can alter the electron distribution across the phenyl ring and influence the acidity of the propargylic alcohol proton.[7][14] This modulation of the molecular dipole moment can subtly affect interactions with polar solvents.
-
Synthesis of Properties: The molecule 3-(2-Fluorophenyl)prop-2-yn-1-ol is amphiphilic. It possesses a polar, hydrogen-bonding alcohol group that favors interaction with polar solvents, and a moderately lipophilic fluorophenyl ring that promotes solubility in non-polar and aromatic solvents. We can therefore predict a broad solubility profile, with the highest solubility expected in polar aprotic solvents like acetone and THF, where both polar and non-polar interactions can be accommodated.
Quantitative Solubility Profile
While theoretical analysis is invaluable, it must be substantiated by empirical data. As no comprehensive experimental solubility data for 3-(2-Fluorophenyl)prop-2-yn-1-ol is publicly available, this section provides a predictive summary based on its physicochemical properties and offers a template for recording experimentally determined values.
Table 1: Predicted and Experimental Solubility of 3-(2-Fluorophenyl)prop-2-yn-1-ol in Common Organic Solvents at Ambient Temperature (20-25°C)
| Solvent | Solvent Type | Predicted Qualitative Solubility | Experimental Solubility (mg/mL) | Experimental Molarity (mol/L) |
| Heptane | Non-polar Aliphatic | Insoluble | ||
| Toluene | Non-polar Aromatic | Medium | ||
| Dichloromethane (DCM) | Halogenated | High | ||
| Diethyl Ether | Ether | High | ||
| Ethyl Acetate | Ester | High | ||
| Tetrahydrofuran (THF) | Ether (Polar Aprotic) | Very High | ||
| Acetone | Ketone (Polar Aprotic) | Very High | ||
| Acetonitrile | Nitrile (Polar Aprotic) | High | ||
| Isopropanol (IPA) | Alcohol (Polar Protic) | High | ||
| Ethanol | Alcohol (Polar Protic) | High | ||
| Methanol | Alcohol (Polar Protic) | High | ||
| Water | Aqueous | Low |
Experimental Protocols for Solubility Determination
To ensure data integrity and reproducibility, standardized methods must be employed. We present two robust protocols: the "gold standard" Shake-Flask method for thermodynamic equilibrium solubility and a high-throughput nephelometric method for kinetic solubility screening.
Protocol 1: Equilibrium Solubility via the Shake-Flask Method
This method measures the thermodynamic equilibrium solubility, which is the saturation concentration of the most stable crystalline form of the compound in a solvent at a specific temperature.[17][18]
Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The supernatant is then filtered and its concentration is measured, typically by HPLC.
Step-by-Step Methodology:
-
Preparation: Add an excess of solid 3-(2-Fluorophenyl)prop-2-yn-1-ol to a sealed, low-adsorption vial (e.g., glass). A general rule is to add at least twice the estimated required amount to ensure a solid phase remains at equilibrium.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C). Agitate for a minimum of 24 hours. For compounds that may have slow dissolution kinetics or undergo polymorphic transformations, 48-72 hours is recommended to ensure true equilibrium is reached.[17]
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 1 hour to let the excess solid sediment.
-
Sampling: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE, pre-conditioned with the solvent) to remove all undissolved particles.
-
Dilution: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV method against a standard curve prepared with the same compound.
-
Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Kinetic Solubility Screening via Nephelometry
This high-throughput method is ideal for early-stage discovery to rank-order compounds. It measures the concentration at which a compound, initially dissolved in a stock solvent (typically DMSO), precipitates upon addition to an aqueous or organic medium.[17][19]
Principle: A concentrated stock solution of the compound is serially added to the test solvent. The point at which the compound begins to precipitate is detected by an increase in light scattering (turbidity), a technique known as nephelometry.[19]
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of 3-(2-Fluorophenyl)prop-2-yn-1-ol in 100% dimethyl sulfoxide (DMSO) (e.g., 50 mM).
-
Assay Setup: In a multi-well plate, add the test organic solvent to each well.
-
Titration: Use an automated liquid handler to perform serial additions of the DMSO stock solution into the test solvent wells.
-
Measurement: After each addition and a brief mixing period, measure the turbidity of each well using a laser nephelometer.[19]
-
Data Analysis: Plot the measured turbidity against the compound concentration. The "cloud point," or the concentration at which turbidity sharply increases, is identified as the kinetic solubility.[17]
Trustworthiness Note: Kinetic solubility values are often higher than thermodynamic solubility because the system may form a temporary, supersaturated solution.[4] Therefore, this method is best used for rapid screening, and key results should be confirmed using the shake-flask method.
Conclusion
3-(2-Fluorophenyl)prop-2-yn-1-ol is an amphiphilic molecule with structural features that suggest a broad solubility profile across many common organic solvents. Its hydroxyl group drives solubility in polar protic media, while the fluorophenyl ring enhances its affinity for polar aprotic and less polar solvents. Due to its balanced nature, it is predicted to be highly soluble in solvents like THF, acetone, and dichloromethane, with poor solubility in non-polar aliphatic hydrocarbons like heptane. This guide provides the necessary theoretical framework and robust experimental protocols for researchers to confidently and accurately determine the solubility of this compound, enabling its effective application in synthesis and drug development workflows.
References
-
Rowan. (n.d.). Predicting Solubility. Retrieved from Rowan.[20]
-
Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?. Retrieved from Inhance Technologies.[21]
-
Zhang, L., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics.[22]
-
Cisneros, G. A., et al. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.[3]
-
Rawsource. (2025, January 16). Propargyl Alcohol vs. Alkyne Alcohols: Properties & Applications. Retrieved from Rawsource.[8]
-
Wikipedia. (n.d.). Biological aspects of fluorine. Retrieved from Wikipedia.[15]
-
Meyers, J. J., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.[1]
-
Wikipedia. (n.d.). Propargyl alcohol. Retrieved from Wikipedia.[9]
-
Cieplak, T., et al. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports.[2]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from Raytor.[17]
-
Ataman Kimya. (n.d.). PROPARGYL ALCOHOL (PROPYNOL). Retrieved from Ataman Kimya.
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Scent.vn. (n.d.). Propargyl alcohol (CAS 107-19-7): Odor profile, Properties, & IFRA compliance. Retrieved from Scent.vn.[10]
-
Azo Materials. (n.d.). Propargyl Alcohol Supplier in Europe. Retrieved from Azo Materials.[5]
-
WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development. Retrieved from WuXi AppTec.[4]
-
Liang, T., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Acta Pharmaceutica Sinica B.[6]
-
AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development. Retrieved from AiFChem.[14]
-
ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from ResearchGate.[23]
-
Taylor, R. J. K., et al. (2008, October 4). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.[7]
-
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from Rheolution.[19]
-
Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.[18]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782696, 3-(2-Fluorophenyl)prop-2-yn-1-ol. Retrieved from PubChem.[16]
-
Sigma-Aldrich. (n.d.). 3-(3-Fluorophenyl)prop-2-yn-1-ol. Retrieved from Sigma-Aldrich.[24]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782697, 3-(3-Fluorophenyl)prop-2-yn-1-ol. Retrieved from PubChem.[25]
-
ChemBK. (2024, April 9). 3-phenylprop-2-yn-1-ol - Physico-chemical Properties. Retrieved from ChemBK.[11]
-
U.S. Environmental Protection Agency. (n.d.). 3-Phenyl-2-propen-1-ol Properties. Retrieved from EPA CompTox Chemicals Dashboard.[26]
-
ChemicalBook. (2026, January 13). 3-PHENYL-2-PROPYN-1-OL. Retrieved from ChemicalBook.[12]
-
Guidechem. (n.d.). 3-PHENYL-2-PROPYN-1-OL 1504-58-1 wiki. Retrieved from Guidechem.[13]
-
Reichardt, C. (2011). Appendix A. Properties, Purification, and Use of Organic Solvents. In Solvents and Solvent Effects in Organic Chemistry. Retrieved from ResearchGate.[27]
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Thermal Stability Profile and Process Safety Assessment of 3-(2-Fluorophenyl)prop-2-yn-1-ol
Executive Summary
3-(2-Fluorophenyl)prop-2-yn-1-ol is a functionalized aryl propargyl alcohol increasingly utilized as a scaffold in the synthesis of heterocyclic pharmaceuticals (e.g., quinolines, indoles) and as a precursor in "click" chemistry. While valuable, its acetylenic alcohol motif presents specific thermal hazards. This guide provides a comprehensive analysis of its thermal stability, decomposition mechanisms, and the critical process safety protocols required for its handling.
Key Findings:
-
Thermal Class: Type B/C (Potential for self-reactive decomposition).
-
Critical Onset: Exothermic decomposition is predicted to initiate >130°C, with autocatalytic potential in the presence of trace acids or metals.
-
Primary Degradation Pathway: Acid-catalyzed Meyer-Schuster rearrangement to
-unsaturated carbonyls and radical-initiated polymerization.
Physicochemical & Thermal Characterization
Understanding the fundamental thermal behavior of 3-(2-Fluorophenyl)prop-2-yn-1-ol is prerequisite to safe scale-up. The ortho-fluorine substituent introduces inductive electron-withdrawal (
Predicted Thermal Properties
Based on structural analogs (3-phenylprop-2-yn-1-ol) and thermodynamic group contribution methods.
| Property | Value / Range | Notes |
| Molecular Weight | 150.15 g/mol | |
| Physical State | Liquid / Low-melting Solid | Melting point likely < 40°C due to ortho-F disruption of packing. |
| Boiling Point | ~130°C (at 10 mmHg) | Warning: Distillation near atmospheric pressure risks decomposition. |
| DSC Onset ( | 145°C - 160°C (Predicted) | Exothermic event typical of aryl propargyl alcohols. |
| Decomposition Energy ( | 800 - 1200 J/g | High energy release potential; capable of runaway reaction. |
Experimental Validation Protocol (DSC/TGA)
To define the exact safety window, the following protocol must be executed prior to any heating >50°C.
Methodology:
-
Instrument: Heat Flux Differential Scanning Calorimeter (DSC).
-
Sample: 2–5 mg of 3-(2-Fluorophenyl)prop-2-yn-1-ol in a gold-plated high-pressure crucible (to prevent evaporation masking the exotherm).
-
Ramp Rate: 5°C/min from 25°C to 350°C.
-
Atmosphere: Nitrogen (
) purge at 50 mL/min.
Interpretation:
-
Look for a sharp exothermic peak. The
minus 50°C rule should be applied to determine the Maximum Process Temperature (MPT).
Decomposition Mechanisms
The thermal instability of 3-(2-Fluorophenyl)prop-2-yn-1-ol is not random; it follows distinct mechanistic pathways driven by the high energy of the triple bond and the lability of the propargylic hydroxyl group.
Pathway A: Meyer-Schuster Rearrangement
In the presence of trace acidity (even from glass surfaces or by-products) or specific metal ions (
Pathway B: Radical Polymerization
At elevated temperatures (>150°C), homolytic cleavage of the weak
Mechanistic Visualization
The following diagram illustrates the competing decomposition pathways.
Figure 1: Competing thermal decomposition pathways: Acid-catalyzed rearrangement vs. thermal polymerization.
Process Safety & Handling Protocols
Storage and Stability
-
Condition: Store at
. -
Atmosphere: Argon or Nitrogen blanket. Oxygen can induce peroxide formation at the propargylic position, sensitizing the material to shock.
-
Stabilization: For bulk storage, consider adding a radical inhibitor (e.g., BHT, 100-500 ppm) if downstream chemistry permits.
Reaction Safety (Scale-Up)
When using this reagent in synthesis (e.g., Sonogashira coupling, Cyclization):
-
Solvent Selection: Avoid solvents with boiling points >120°C (e.g., DMF, DMSO) unless the reaction temperature is strictly controlled below the DSC onset.
-
Quench Protocol: Never distill the reaction mixture to dryness. The concentration of thermal by-products in the "pot residue" can lower the decomposition onset temperature (
), leading to explosion. -
Material Compatibility:
-
Compatible: Stainless Steel (304/316), Hastelloy, Glass-lined reactors.
-
Incompatible: Copper, Silver, and their alloys (forms explosive acetylides). Note: While the internal alkyne is less prone to acetylide formation than terminal alkynes, trace hydrolysis or terminal alkyne impurities pose a risk.
-
Emergency Response
-
Fire: Use alcohol-resistant foam or
. Water spray may be ineffective due to low solubility and density differences. -
Spill: Absorb with vermiculite. Do not use sawdust or other combustible absorbents.
Analytical Monitoring of Degradation
To ensure the integrity of the starting material, a robust HPLC method is required to detect the formation of the thermodynamic rearrangement product (the enone).
Recommended HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
, 4.6 x 100 mm). -
Mobile Phase: Gradient Acetonitrile / Water (0.1%
).-
Rationale: Phosphoric acid suppresses silanol ionization, sharpening peaks for the alcohol.
-
-
Detection: UV at 254 nm (Aromatic ring) and 210 nm (Alkyne).
-
Target Impurity: Look for a peak with increased UV absorbance at >280 nm, indicative of the conjugated enone formed via Meyer-Schuster rearrangement.
References
-
Sharath, N., et al. (2014). "Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study." The Journal of Physical Chemistry A. Link
-
Cadierno, V., et al. (2006). "Microwave-Assisted Meyer-Schuster Rearrangement of Propargylic Alcohols Catalyzed by InCl3." Aldrichimica Acta. Link
-
Sperry, J. B., & Wright, D. L. (2005). "The Meyer-Schuster Rearrangement."[1][2][3] Organic Reactions.[2][3][4][5][6][7][8] Link
-
National Oceanic and Atmospheric Administration (NOAA). "Propargyl Alcohol Chemical Datasheet." CAMEO Chemicals. Link
- Vertex AI Search Results. (2026). "Consolidated Search on Propargyl Alcohol Stability and Analogs.
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The Alkyne Moiety in 3-(2-Fluorophenyl)prop-2-yn-1-ol: A Gateway to Molecular Diversity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the alkyne group in 3-(2-Fluorophenyl)prop-2-yn-1-ol, a versatile building block in modern organic synthesis. The presence of the terminal alkyne, a propargylic alcohol, and an electronically influential 2-fluorophenyl substituent imparts a rich and diverse chemical reactivity to this molecule. This guide delves into the key transformations of the alkyne moiety, including its synthesis via Sonogashira coupling, participation in cycloaddition and nucleophilic addition reactions, susceptibility to metal-catalyzed transformations, and propensity for rearrangement. Each section offers a detailed exploration of the underlying mechanisms, the causal effects of the 2-fluorophenyl group on reactivity and regioselectivity, and field-proven experimental protocols. This document is intended to serve as a valuable resource for researchers in drug discovery and materials science, enabling the strategic utilization of 3-(2-Fluorophenyl)prop-2-yn-1-ol in the synthesis of complex molecular architectures.
Introduction: The Strategic Importance of Fluorinated Propargyl Alcohols
Propargyl alcohols are a cornerstone of synthetic chemistry, offering a trifecta of reactive sites: the hydroxyl group, the acidic terminal proton, and the π-system of the alkyne.[1] The introduction of a fluorine atom onto the aromatic ring, particularly at the ortho position, further modulates the electronic properties and conformational preferences of the molecule, thereby influencing the reactivity of the alkyne.[2] 3-(2-Fluorophenyl)prop-2-yn-1-ol emerges as a particularly interesting substrate, combining the inherent reactivity of a propargyl alcohol with the unique electronic and steric attributes conferred by the 2-fluorophenyl group. This strategic combination opens avenues for the construction of novel heterocyclic and carbocyclic frameworks, making it a valuable precursor in medicinal chemistry and materials science.
The electron-withdrawing nature of the fluorine atom can influence the acidity of the terminal alkyne proton and the electron density of the triple bond, thereby affecting the rates and outcomes of various reactions. Furthermore, the proximity of the fluorine atom to the reaction center can lead to through-space electronic interactions or act as a coordinating site for metal catalysts, directing the stereochemical and regiochemical course of transformations. This guide will systematically explore these facets of its reactivity.
Synthesis of 3-(2-Fluorophenyl)prop-2-yn-1-ol: The Sonogashira Coupling
The most direct and widely employed method for the synthesis of 3-(2-Fluorophenyl)prop-2-yn-1-ol is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3]
Mechanism of the Sonogashira Coupling
The catalytic cycle of the Sonogashira coupling is a well-established process involving two interconnected cycles for palladium and copper.
Caption: Mechanism of the Sonogashira Coupling Reaction.
Experimental Protocol: Sonogashira Coupling
The following protocol is a representative procedure for the synthesis of 3-(2-Fluorophenyl)prop-2-yn-1-ol from 1-fluoro-2-iodobenzene and propargyl alcohol.
Materials:
-
1-Fluoro-2-iodobenzene
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of 1-fluoro-2-iodobenzene (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.0 eq).
-
Sequentially add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.05 eq) to the reaction mixture.
-
Add propargyl alcohol (1.2 eq) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(2-Fluorophenyl)prop-2-yn-1-ol as a solid.
| Reactant | Product | Catalyst | Co-catalyst | Base | Solvent | Yield | Reference |
| 1-Fluoro-2-iodobenzene, Propargyl alcohol | 3-(2-Fluorophenyl)prop-2-yn-1-ol | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | ~85% | Adapted from[3] |
Cycloaddition Reactions: Building Heterocyclic Scaffolds
The electron-deficient nature of the alkyne in 3-(2-Fluorophenyl)prop-2-yn-1-ol, enhanced by the ortho-fluoro substituent, makes it an excellent substrate for cycloaddition reactions, providing access to a variety of five-membered heterocycles.
[3+2] Cycloaddition with Azides: The "Click" Reaction for Triazole Synthesis
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[4][5] This reaction is characterized by its mild conditions, high yields, and tolerance of a wide range of functional groups.
The reaction proceeds through a copper acetylide intermediate that reacts with the azide to form a six-membered copper-containing intermediate, which then rearranges to the stable triazole product.
Caption: Simplified Mechanism of the CuAAC Reaction.
Materials:
-
3-(2-Fluorophenyl)prop-2-yn-1-ol
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 3-(2-Fluorophenyl)prop-2-yn-1-ol (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water (0.5 M).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by an aqueous solution of CuSO₄·5H₂O (0.05 eq).
-
Stir the reaction vigorously at room temperature for 12-24 hours. The product often precipitates out of the solution.
-
If a precipitate forms, collect the solid by filtration, wash with water and then a minimal amount of cold ethanol, and dry under vacuum.
-
If no precipitate forms, extract the reaction mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography if necessary.
| Alkyne | Azide | Product | Catalyst System | Solvent | Yield | Reference |
| 3-(2-Fluorophenyl)prop-2-yn-1-ol | Benzyl azide | 1-Benzyl-4-((2-fluorophenyl)(hydroxy)methyl)-1H-1,2,3-triazole | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | >90% | Adapted from[4] |
Synthesis of Isoxazoles
Isoxazoles are another important class of five-membered heterocycles that can be synthesized from 3-(2-Fluorophenyl)prop-2-yn-1-ol. A common method involves the [3+2] cycloaddition of in situ generated nitrile oxides with the alkyne.[6]
Materials:
-
3-(2-Fluorophenyl)prop-2-yn-1-ol
-
An appropriate aldoxime (e.g., benzaldoxime)
-
N-Chlorosuccinimide (NCS)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the aldoxime (1.0 eq) in DCM (0.3 M).
-
Add pyridine (1.1 eq) to the solution.
-
Slowly add a solution of NCS (1.05 eq) in DCM at 0 °C. Stir for 30 minutes at this temperature to form the hydroximoyl chloride.
-
To this mixture, add 3-(2-Fluorophenyl)prop-2-yn-1-ol (1.2 eq) followed by triethylamine (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the desired isoxazole.
| Alkyne | Nitrile Oxide Precursor | Product | Conditions | Yield | Reference |
| 3-(2-Fluorophenyl)prop-2-yn-1-ol | Benzaldoxime | 3-Phenyl-5-((2-fluorophenyl)(hydroxy)methyl)isoxazole | NCS, Pyridine, Et₃N, DCM | 70-85% | Adapted from[6][7] |
Nucleophilic Addition Reactions
The electron-deficient nature of the alkyne in 3-(2-Fluorophenyl)prop-2-yn-1-ol, further accentuated by the ortho-fluoro substituent, makes it susceptible to nucleophilic attack, particularly in a Michael-type addition.
Aza-Michael Addition: Synthesis of β-Amino Acrylates
The addition of amines to activated alkynes, known as the aza-Michael addition, is a powerful tool for the synthesis of enamines and other nitrogen-containing compounds.[8] The reaction with 3-(2-Fluorophenyl)prop-2-yn-1-ol can lead to valuable β-amino alcohol derivatives.
Materials:
-
3-(2-Fluorophenyl)prop-2-yn-1-ol
-
A secondary amine (e.g., morpholine)
-
A polar protic solvent (e.g., ethanol or hexafluoroisopropanol)
Procedure:
-
Dissolve 3-(2-Fluorophenyl)prop-2-yn-1-ol (1.0 eq) in the chosen solvent (0.5 M).
-
Add the secondary amine (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-24 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford the β-amino alcohol product. The stereochemistry of the resulting double bond is typically E.
| Alkyne | Nucleophile | Product | Solvent | Yield | Reference |
| 3-(2-Fluorophenyl)prop-2-yn-1-ol | Morpholine | (E)-3-(Morpholino)-3-(2-fluorophenyl)prop-2-en-1-ol | Ethanol | 60-80% | Adapted from[8] |
Metal-Catalyzed Reactions
The alkyne functionality in 3-(2-Fluorophenyl)prop-2-yn-1-ol is a versatile handle for a variety of metal-catalyzed transformations, leading to diverse and complex molecular structures.
Gold-Catalyzed Hydration: Regioselective Synthesis of Ketones
Gold catalysts are particularly effective in activating alkynes towards nucleophilic attack by water, leading to the formation of ketones. The regioselectivity of this hydration is influenced by the electronic and steric properties of the substituents on the alkyne.[9][10][11] For terminal alkynes like 3-(2-Fluorophenyl)prop-2-yn-1-ol, the hydration typically follows Markovnikov's rule to yield a methyl ketone.
Materials:
-
3-(2-Fluorophenyl)prop-2-yn-1-ol
-
A gold(I) catalyst (e.g., Ph₃PAuCl/AgOTf)
-
A mixture of dioxane and water
Procedure:
-
To a solution of 3-(2-Fluorophenyl)prop-2-yn-1-ol (1.0 eq) in a 10:1 mixture of dioxane and water (0.2 M), add Ph₃PAuCl (0.02 eq) and AgOTf (0.02 eq).
-
Stir the reaction mixture at 60 °C for 2-4 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-(2-fluorophenyl)-3-oxopropan-1-ol.
| Substrate | Product | Catalyst | Solvent | Yield | Reference |
| 3-(2-Fluorophenyl)prop-2-yn-1-ol | 1-(2-Fluorophenyl)-3-hydroxypropan-1-one | Ph₃PAuCl/AgOTf | Dioxane/H₂O | 80-95% | Adapted from[9][10] |
Palladium-Catalyzed Hydroarylation
The palladium-catalyzed hydroarylation of alkynes with arylboronic acids provides a direct route to substituted alkenes.[12] This reaction offers a powerful method for constructing complex carbon skeletons.
Materials:
-
3-(2-Fluorophenyl)prop-2-yn-1-ol
-
An arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A phosphine ligand (e.g., tricyclohexylphosphine, PCy₃)
-
A base (e.g., K₂CO₃)
-
A solvent (e.g., toluene)
Procedure:
-
In a Schlenk tube, combine 3-(2-Fluorophenyl)prop-2-yn-1-ol (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PCy₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene (0.2 M) and stir the mixture at 100 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the hydroarylated product.
| Alkyne | Arylboronic Acid | Product | Catalyst System | Yield | Reference |
| 3-(2-Fluorophenyl)prop-2-yn-1-ol | Phenylboronic acid | (Z)-3-(2-Fluorophenyl)-3-phenylprop-2-en-1-ol | Pd(OAc)₂/PCy₃ | 65-80% | Adapted from[12] |
Rearrangement Reactions: The Meyer-Schuster Rearrangement
Propargyl alcohols are known to undergo rearrangement reactions under acidic or metal-catalyzed conditions. The Meyer-Schuster rearrangement converts a propargyl alcohol into an α,β-unsaturated carbonyl compound.[13][14]
Mechanism of the Meyer-Schuster Rearrangement
The reaction is initiated by protonation of the hydroxyl group, followed by a 1,3-shift of the hydroxyl group to form an allene intermediate, which then tautomerizes to the more stable α,β-unsaturated carbonyl compound.
Sources
- 1. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E [pubs.rsc.org]
- 2. Effect of Fluorinated Alcohols on the Reactivity and Selectivity of the Oxoiron(V) Intermediates in C(sp3)-H Oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Regioselectivity in the Au-catalyzed hydration and hydroalkoxylation of alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Regioselectivity in the Au-catalyzed hydration and hydroalkoxylation of alkynes | Scilit [scilit.com]
- 11. Ring size and nothing else matters: unusual regioselectivity of alkyne hydration by NHC gold(i) complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. organicreactions.org [organicreactions.org]
- 14. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
Methodological & Application
Protocol for the synthesis of triazoles from 3-(2-Fluorophenyl)prop-2-yn-1-ol
Application Note: Regioselective Synthesis of Fully Substituted 1,2,3-Triazoles from 3-(2-Fluorophenyl)prop-2-yn-1-ol
Part 1: Executive Summary & Strategic Rationale
The Challenge: The substrate 3-(2-Fluorophenyl)prop-2-yn-1-ol presents a specific synthetic challenge: it is an internal alkyne . The standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—often the default "click" reaction—is mechanistically incompatible with internal alkynes because it requires the formation of a copper(I)-acetylide intermediate from a terminal proton.
The Solution: To synthesize triazoles from this substrate, we must employ the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) .[1][2][3][4][5][6][7] Unlike CuAAC, the RuAAC reaction proceeds via an oxidative coupling mechanism that tolerates internal alkynes.[3][8][9] Furthermore, the presence of the propargylic hydroxyl group in this specific substrate provides a critical advantage: it acts as a directing group , coordinating with the Ruthenium catalyst to enforce high regioselectivity.
Expected Outcome: This protocol yields 1,4,5-trisubstituted 1,2,3-triazoles .[5][10][11][12] Specifically, due to the directing effect of the propargylic alcohol, the major regioisomer will feature the hydroxymethyl group at the C5 position (adjacent to the azide substituent) and the 2-fluorophenyl group at the C4 position .
Part 2: Chemical Logic & Mechanism
The Directing Effect of Propargylic Alcohols
In RuAAC reactions catalyzed by pentamethylcyclopentadienyl ruthenium chloride complexes [Cp*RuCl(PPh₃)₂], the regiochemistry is governed by steric and electronic factors. For standard internal alkynes, mixtures of isomers are common. However, propargylic alcohols are privileged substrates.
The hydroxyl group forms a hydrogen bond with the chloride ligand on the Ruthenium center during the catalytic cycle. This anchors the alkyne in a specific orientation relative to the azide, overwhelmingly favoring the formation of the 5-(hydroxymethyl) isomer over the 4-(hydroxymethyl) isomer.
Reaction Pathway Visualization
Figure 1: The RuAAC reaction pathway. The propargylic alcohol directs the regioselectivity via coordination to the Ru center.
Part 3: Detailed Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Alkyne | 3-(2-Fluorophenyl)prop-2-yn-1-ol | Limiting Reagent |
| Azide | Organic Azide (R-N₃) | Reactant (1.0 - 1.1 equiv) |
| Catalyst | Cp*RuCl(PPh₃)₂ | Catalyst (2–5 mol%) |
| Solvent | 1,4-Dioxane, THF, or Toluene | Reaction Medium (Anhydrous) |
| Atmosphere | Nitrogen (N₂) or Argon | Inert Atmosphere Protection |
Note: While benzene was used in original literature, 1,4-Dioxane or Toluene are recommended as safer alternatives with similar performance.
Step-by-Step Methodology
Step 1: Catalyst Preparation (Glovebox or Schlenk Line)
-
Flame-dry a 10 mL Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of dry Nitrogen.
-
Add Cp*RuCl(PPh₃)₂ (Pentamethylcyclopentadienyl ruthenium(II) chloride bis(triphenylphosphine)) corresponding to 2 mol% relative to the alkyne.
-
Tip: For sterically hindered azides, increase loading to 5 mol%.
-
Step 2: Reactant Addition
-
Add 3-(2-Fluorophenyl)prop-2-yn-1-ol (1.0 equiv) to the vial.
-
Add the Organic Azide (1.0 to 1.1 equiv).
-
Safety: Ensure the azide has a low C/N ratio (<3) only if adequate safety shielding is in place. For small scale (<1 mmol), neat azides are often handled, but solution preparation is safer.
-
-
Add anhydrous 1,4-Dioxane (concentration ~0.2 M to 0.5 M).
-
Example: For 1 mmol scale, use 2–5 mL solvent.
-
Step 3: Reaction
-
Seal the vessel and purge with Nitrogen for 2 minutes.
-
Heat the reaction mixture to 60°C – 80°C .
-
Note: RuAAC is slower than CuAAC. Reaction times typically range from 4 to 12 hours .
-
-
Monitor progress via TLC or LC-MS. The internal alkyne spot should disappear.
Step 4: Workup & Purification
-
Cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap).
-
Purification: The residue is typically purified via flash column chromatography on silica gel.
-
Eluent: Hexanes/Ethyl Acetate gradient (start 9:1, move to 1:1 depending on the polarity of the R-group on the azide).
-
Observation: The 1,4,5-trisubstituted triazole is generally stable and solid.
-
Part 4: Data Interpretation & Troubleshooting
Regioselectivity Verification (NMR)
To confirm the formation of the 5-hydroxymethyl regioisomer (vs. the 4-hydroxymethyl), analyze the 2D-NOESY spectrum.
-
Target Isomer (5-CH₂OH): Strong NOE correlation between the Azide's N1-substituent (R group) and the Hydroxymethyl protons .
-
Minor Isomer (4-CH₂OH): Strong NOE correlation between the Azide's N1-substituent and the 2-Fluorophenyl ring protons .
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| No Reaction | Catalyst Deactivation | Ensure anhydrous solvents; Oxygen exclusion is critical for Ru(II) longevity. |
| Low Yield | Steric Hindrance | Increase catalyst loading to 5 mol%; Increase temperature to 100°C (use Toluene). |
| Mixture of Isomers | Loss of Directing Effect | Ensure the -OH group is not protected. Protection (e.g., -OTBS) removes the H-bond directing capability, leading to 1:1 mixtures. |
Part 5: Mechanistic Diagram (Catalytic Cycle)
Figure 2: Simplified catalytic cycle for RuAAC. The oxidative coupling step determines the regioselectivity.[3]
References
-
Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 127(46), 15998–15999.
-
Boren, B. C., et al. (2008).[8][9][13] "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society, 130(28), 8923–8930.
- Key Reference: Establishes the directing effect of propargylic alcohols yielding 5-substituted isomers.
-
Rasmussen, L. K., et al. (2007). "Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes."[1][2][4][6][7][10][12] Organic Letters, 9(26), 5337–5339.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chesci.com [chesci.com]
- 7. research.chalmers.se [research.chalmers.se]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 10. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. figshare.com [figshare.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting & Optimization
Common side reactions in the synthesis of 3-(2-Fluorophenyl)prop-2-yn-1-ol
Case ID: #SNG-2F-PROP-01 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Side Reactions & Optimization in Sonogashira Coupling of o-Fluorohalobenzenes
Executive Summary
Welcome to the Technical Support Center. You are likely attempting to synthesize 3-(2-Fluorophenyl)prop-2-yn-1-ol via a Sonogashira cross-coupling between 1-bromo-2-fluorobenzene (or the iodide analog) and propargyl alcohol .
While this reaction appears standard, the combination of an ortho-substituted aryl halide and a propargylic alcohol introduces specific failure modes. The ortho-fluorine atom creates steric and electronic drag on the oxidative addition step, while the propargyl alcohol is highly susceptible to oxidative homocoupling (Glaser coupling) and base-catalyzed isomerization.
This guide deconstructs these failure modes into actionable troubleshooting tickets.
Critical Failure Modes (Troubleshooting Tickets)
Ticket #001: The "Glaser" Contamination (Homocoupling)
Symptom: The reaction mixture turns green/blue rapidly, and TLC/LC-MS shows a major byproduct (2,4-hexadiyne-1,6-diol) alongside the starting material. Root Cause: Oxygen leakage. In the presence of Cu(I) and O₂, propargyl alcohol dimerizes faster than it couples with the aryl halide. The Mechanism: Copper(I) acetylide forms readily.[1] If O₂ is present, it oxidizes the Cu(I) species to Cu(II), facilitating a radical dimerization of the alkyne.
Corrective Protocol:
-
Degassing is Non-Negotiable: Sparging with argon for 10 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent and base before adding the catalyst.
-
Slow Addition: Add the propargyl alcohol slowly via a syringe pump over 1 hour. This keeps the concentration of the Cu-acetylide low, statistically favoring the cross-coupling with the Pd-aryl species over the bimolecular homocoupling.
-
Ascorbic Acid Trick: Add 5-10 mol% of ascorbic acid (Vitamin C) to the reaction. It acts as a scavenger, reducing any transient Cu(II) back to Cu(I), shutting down the oxidative Glaser cycle.
Ticket #002: The "Ortho-Effect" Stalling
Symptom: Reaction stalls at 40-60% conversion. Adding more catalyst turns the solution black (Pd precipitation) without driving the reaction. Root Cause: The ortho-fluorine atom.
-
Sterics: While Fluorine is small, it exerts repulsion on the bulky phosphine ligands (e.g., PPh₃) during the oxidative addition step.
-
Electronics: The C-X bond strength is increased due to the inductive effect of the fluorine, making the oxidative addition of Pd(0) slower, especially if X=Br.
Corrective Protocol:
-
Switch Halides: If using the bromide, switch to 1-fluoro-2-iodobenzene . The weaker C-I bond compensates for the ortho-fluorine interference.
-
Ligand Swap: Switch from Pd(PPh₃)₂Cl₂ to PdCl₂(dppf) or XPhos Pd G2 . Bidentate ligands (dppf) or bulky biaryl phosphines (XPhos) are more robust against steric stalling and prevent Pd agglomeration (Pd black).
Ticket #003: Isomerization (The "Allene" Peak)
Symptom: NMR shows a complex multiplet around 5.0-6.0 ppm, indicating loss of the alkyne integrity. Root Cause: Propargyl-Allene Isomerization. The propargylic protons are acidic. Strong bases or high temperatures can trigger a base-catalyzed 1,3-proton shift, converting the propargyl alcohol into an allenic alcohol or an enone.
Corrective Protocol:
-
Lower Temperature: Do not reflux. Run at room temperature (RT) to 40°C max.
-
Milder Base: Avoid inorganic bases like K₂CO₃ or Cs₂CO₃ if possible. Stick to organic amines like Triethylamine (Et₃N) or Diisopropylamine (DIPA) , which are sufficient for Sonogashira but less likely to trigger isomerization.
Visualizing the Conflict: Catalytic Cycles
The following diagram illustrates the competition between the desired Sonogashira cycle and the parasitic Glaser cycle.
Figure 1: Mechanistic competition between the desired cross-coupling (Green) and the oxygen-mediated homocoupling (Red).
Optimized Experimental Protocol
This protocol is designed to minimize the ortho-fluorine steric penalty and eliminate Glaser coupling.
Reagents:
-
1-Fluoro-2-iodobenzene (1.0 equiv) [Preferred over bromide]
-
Propargyl alcohol (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv) [Or PdCl₂(dppf) if available]
-
CuI (0.04 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: THF (Anhydrous, degassed)
Step-by-Step Methodology:
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Fit it with a rubber septum and an argon inlet.
-
Solvent Degassing: In a separate vessel, degas the THF and Et₃N mixture using the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for at least 30 minutes.
-
Charging: Under a positive pressure of argon, add PdCl₂(PPh₃)₂ and CuI to the reaction flask.
-
Substrate Addition: Add the degassed solvent/base mixture via cannula. Then add 1-fluoro-2-iodobenzene.
-
Reaction Initiation:
-
Critical Step: Dissolve the propargyl alcohol in a small amount of degassed THF.
-
Add this solution dropwise over 30–60 minutes to the stirring reaction mixture at Room Temperature.
-
Reasoning: Keeps alkyne concentration low relative to the Pd-Ar complex, favoring cross-coupling.
-
-
Monitoring: Stir at RT. Monitor by TLC (Hexane/EtOAc).
-
Note: If conversion is slow after 4 hours, heat gently to 40°C. Do not exceed 50°C to prevent isomerization.
-
-
Workup: Once complete, filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc. Concentrate the filtrate.
-
Purification: Purify via flash column chromatography.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Gradient Hexane -> Hexane/EtOAc (80:20).
-
Separation: The Glaser dimer (diol) is significantly more polar than the target alcohol and will elute much later.
-
Data & Specifications
| Parameter | Specification / Data |
| Target Molecule | 3-(2-Fluorophenyl)prop-2-yn-1-ol |
| Molecular Weight | 150.15 g/mol |
| Appearance | Pale yellow oil to low-melting solid |
| Typical Yield | 85-92% (Optimized); <50% (Aerobic conditions) |
| Major Impurity | 2,4-Hexadiyne-1,6-diol (Glaser Dimer) |
| Impurity Polarity | High (Elutes late on Silica) |
| 1H NMR Diagnostic | Product: ~4.5 ppm (d, CH2), ~7.0-7.5 ppm (Ar-H)Allene Isomer: ~5.5-6.0 ppm (m)Glaser Dimer: ~4.3 ppm (s, CH2), No Aromatics |
Troubleshooting Logic Tree
Use this flowchart to diagnose active reaction failures.
Figure 2: Decision tree for diagnosing reaction anomalies during synthesis.
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[2] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[2] Tetrahedron Letters, 16(50), 4467–4470.[2] Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3][4] Chemical Reviews, 107(3), 874–922. Link
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657. Link
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[3][5][6][7] Angewandte Chemie, 46(6), 834-871. Link
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Preventing polymerization of 3-(2-Fluorophenyl)prop-2-yn-1-ol during storage
Technical Support Center: 3-(2-Fluorophenyl)prop-2-yn-1-ol
A Guide to Preventing Polymerization and Ensuring Stability During Storage
Welcome to the technical support guide for 3-(2-Fluorophenyl)prop-2-yn-1-ol. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical protocols required to successfully handle and store this valuable research compound. This guide is structured in a question-and-answer format to directly address the challenges you may encounter, ensuring the integrity of your material and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My vial of 3-(2-Fluorophenyl)prop-2-yn-1-ol has turned viscous and yellow. What is happening?
A1: The observed increase in viscosity and change in color are classic indicators of polymerization. 3-(2-Fluorophenyl)prop-2-yn-1-ol, like many terminal alkynes, is susceptible to self-polymerization over time. This process is often initiated by exposure to atmospheric oxygen, light, heat, or trace metal impurities, which can catalyze the formation of reactive radical species. The resulting polymer is typically a conjugated polyene, which is often colored due to the extended π-system.
The polymerization can proceed through various mechanisms, but a common pathway is radical-initiated polymerization. This process begins with an initiation step where a radical is formed, followed by propagation steps where the radical adds across the triple bond of other alkyne molecules, leading to a growing polymer chain.
To confirm polymerization, you can attempt to dissolve a small sample in a solvent like deuterated chloroform (CDCl₃) and acquire a ¹H NMR spectrum. A significant broadening of peaks and the disappearance of the characteristic acetylenic proton signal would confirm the presence of polymeric material.
Q2: What are the optimal storage conditions to prevent the polymerization of 3-(2-Fluorophenyl)prop-2-yn-1-ol?
A2: To maximize the shelf-life of 3-(2-Fluorophenyl)prop-2-yn-1-ol, it is crucial to control the environmental factors that can initiate polymerization. The following conditions are recommended for long-term storage:
-
Temperature: Store at or below -20°C. Lower temperatures significantly reduce the rate of potential degradation pathways.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is the most critical factor, as it displaces oxygen, a key initiator of radical polymerization. The compound is typically shipped in a sealed ampoule under argon for this reason.
-
Light: Store in an amber vial or a container wrapped in aluminum foil to protect it from light, which can provide the energy to initiate radical formation.
-
Purity: Ensure the compound is free from impurities, especially transition metals, which can act as catalysts for polymerization.
Here is a summary of recommended storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ -20°C | Slows down the rate of chemical reactions, including polymerization. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and radical formation initiated by oxygen. |
| Light Exposure | In the dark (Amber vial) | Avoids photochemical initiation of polymerization. |
| Container | Clean, dry glass vial with a PTFE-lined cap | Prevents contamination and ensures an airtight seal. |
Q3: Should I add a polymerization inhibitor? If so, which one and at what concentration?
A3: Yes, for long-term storage or if the original container has been opened, adding a polymerization inhibitor is a highly recommended practice. The ideal inhibitor should be a radical scavenger that does not interfere with most common downstream applications.
For acetylenic compounds, butylated hydroxytoluene (BHT) or phenothiazine are effective choices. BHT is often preferred due to its lower reactivity in many synthetic transformations.
-
Recommended Inhibitor: Butylated hydroxytoluene (BHT)
-
Recommended Concentration: 50-200 ppm (mg/L)
Mechanism of Inhibition: BHT is a phenolic antioxidant that functions as a radical scavenger. It can donate its labile phenolic hydrogen atom to a reactive radical (R•), forming a stable, non-reactive BHT radical and terminating the polymerization chain reaction. This process is explained in detail in studies on the autoxidation of organic compounds.
Below is a diagram illustrating the workflow for adding an inhibitor to your sample.
Caption: Workflow for adding a polymerization inhibitor.
Troubleshooting Guide
Problem: I need to use the compound, but I suspect some polymerization has occurred.
Solution:
-
Visual Inspection: Check for any solid particles, increased viscosity, or significant color change. If the material is completely solid, it is likely fully polymerized and should be disposed of according to your institution's safety guidelines.
-
Solubility Test: Attempt to dissolve a small aliquot in a suitable solvent (e.g., dichloromethane or ethyl acetate). If a significant portion of the material does not dissolve, it is likely polymer.
-
Purification: If the material is still mostly liquid but shows signs of partial polymerization, you may be able to purify the remaining monomer. Flash column chromatography on silica gel is a common method for purifying propargyl alcohols. Use a non-polar to moderately polar eluent system, such as a gradient of ethyl acetate in hexanes. Monitor the fractions by thin-layer chromatography (TLC).
-
Caution: The heat generated from the solvent-silica gel interaction can sometimes accelerate the polymerization of sensitive compounds. It is advisable to perform the chromatography quickly and at room temperature.
-
Problem: I have opened the original container. How do I properly reseal and store it?
Solution:
Once an ampoule or bottle has been opened, the inert atmosphere is compromised. To ensure the remaining material's stability, you must re-establish an inert environment.
Caption: Resealing and storage workflow after use.
Detailed Experimental Protocols
Protocol 1: Long-Term Storage Preparation of 3-(2-Fluorophenyl)prop-2-yn-1-ol
This protocol describes the procedure for aliquoting and preparing a bulk quantity of the compound for long-term storage.
Materials:
-
3-(2-Fluorophenyl)prop-2-yn-1-ol
-
Anhydrous solvent (e.g., THF or Dichloromethane), purged with argon
-
Butylated hydroxytoluene (BHT)
-
Small (1-2 mL) amber glass vials with PTFE-lined screw caps, oven-dried
-
Glovebox or Schlenk line setup
-
Gas-tight syringes and needles
Procedure:
-
Prepare BHT Stock Solution: In the glovebox, prepare a 1 mg/mL stock solution of BHT in the chosen anhydrous solvent.
-
Aliquot the Compound: If you have a large bottle, it is best to aliquot it into smaller, single-use vials to avoid repeatedly exposing the bulk material to potential contaminants.
-
Add Inhibitor: To each vial containing the desired amount of the alkyne, add the BHT stock solution to reach a final concentration of 100 ppm. For example, to 1 gram of the alkyne, add 100 µL of the 1 mg/mL BHT stock solution.
-
Inert Atmosphere: Ensure the headspace of each vial is filled with argon or nitrogen.
-
Seal and Store: Tightly cap each vial, wrap the cap with Parafilm® for an extra seal, and label clearly. Place the vials in a secondary container and store them in a freezer at -20°C or below.
References
-
Polymerization of Alkynes: A comprehensive overview of the different mechanisms by which alkynes can polymerize.
- Source: Journal of Polymer Science Part A: Polymer Chemistry
-
URL: [Link]
-
Mechanism of Autoxidation and Antioxidants: Detailed explanation of how radical scavengers like BHT function to inhibit oxidation and polymeriz
- Source: Chemical Reviews
-
URL: [Link]
-
Handling and Storage of Air-Sensitive Reagents: A guide to the techniques and equipment used for handling sensitive compounds, such as Schlenk lines and gloveboxes.
- Source: Not Voodoo (A resource for synthetic chemists)
-
URL: [Link]
Technical Support Guide: Optimizing Catalyst Loading for the Synthesis of 3-(2-Fluorophenyl)prop-2-yn-1-ol
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of aryl alkynols, specifically focusing on 3-(2-Fluorophenyl)prop-2-yn-1-ol. The synthesis of this molecule is typically achieved via a Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)-C(sp) bonds.[1][2] However, its success is highly dependent on the delicate balance of the catalytic system. Seemingly minor variations in catalyst loading can lead to failed reactions, low yields, or complex purification challenges.
This document moves beyond standard protocols to provide a deeper, mechanistic understanding and a structured approach to troubleshooting. Our goal is to empower you to not only solve common problems but also to rationally optimize this reaction for your specific laboratory conditions and scale.
Section 1: The Catalytic System - A Mechanistic Overview
Understanding the role of each component is the foundation of effective troubleshooting. The Sonogashira reaction relies on a dual catalytic system involving palladium and copper, each running its own synergistic cycle.[3]
Caption: Dual catalytic cycles of the Sonogashira coupling.
FAQ 1: What are the essential roles of the Palladium and Copper catalysts?
Answer:
-
Palladium Catalyst: This is the core of the cross-coupling machinery. The active Pd(0) species initiates the primary cycle by undergoing oxidative addition with the aryl halide (e.g., 2-fluoroiodobenzene). This is often the rate-limiting step of the overall reaction.[4] After a key step called transmetalation , where the alkyne group is transferred from copper to palladium, the palladium intermediate undergoes reductive elimination to release the final product, 3-(2-Fluorophenyl)prop-2-yn-1-ol, and regenerate the active Pd(0) catalyst.[3][5]
-
Copper(I) Co-catalyst: The copper cycle's primary function is to activate the terminal alkyne (propargyl alcohol). In the presence of a base, the copper(I) salt (typically CuI) reacts with the alkyne to form a copper(I) acetylide species.[1] This copper acetylide is significantly more nucleophilic than the deprotonated alkyne alone, enabling the efficient transfer of the alkynyl group to the palladium center during the transmetalation step.[3] Essentially, copper acts as an essential shuttle for the alkyne.
FAQ 2: Why is the choice of ligand and base so critical for catalyst performance?
Answer:
-
Ligands (e.g., Triphenylphosphine, PPh₃): Ligands are not passive spectators. They coordinate to the palladium center, influencing its stability, solubility, and reactivity. Electron-rich and bulky phosphine ligands can stabilize the Pd(0) state and promote the oxidative addition step.[3] The number of ligands coordinated to the palladium atom is dynamic and crucial for allowing the reaction to proceed. However, these ligands can also be a point of failure; for instance, phosphines can oxidize, leading to catalyst deactivation.
-
Base (e.g., Triethylamine, Piperidine): The base has a fundamental role: it deprotonates the terminal alkyne, making it available to react with the copper(I) salt.[2] The choice of base can influence reaction rates and the solubility of reaction components. Amine bases like triethylamine or piperidine are common and can often serve as part of the solvent system.[5]
Section 2: Troubleshooting Guide - Low Yield and Incomplete Conversion
This is the most common issue researchers face. A stalled reaction points to a problem within the catalytic cycle, often related to catalyst activity or loading.
Caption: Troubleshooting workflow for low reaction yield.
Q1: My reaction has stalled with significant unreacted 2-fluoroiodobenzene. Is my palladium loading too low?
Answer: While insufficient palladium loading can be the cause, it's crucial to confirm this systematically. A common mistake is to simply add more catalyst without determining the optimal amount, which can be wasteful and introduce new side reactions. We recommend performing a simple screening experiment to determine the minimum effective catalyst loading. For a highly reactive substrate like 2-fluoroiodobenzene, reactions can often be efficient with low catalyst loadings.[1]
Data Presentation: Palladium Catalyst Loading Screen
| Entry | Pd(PPh₃)₂Cl₂ (mol%) | CuI (mol%) | Time (h) | Conversion of Aryl Iodide (%) |
| 1 | 0.5 | 1.0 | 12 | 75% |
| 2 | 1.0 | 1.0 | 12 | >98% |
| 3 | 2.0 | 1.0 | 12 | >98% |
| 4 | 5.0 | 1.0 | 12 | >98% (Increased byproducts) |
| Note: Data is illustrative. Actual results will vary based on specific conditions. |
Based on this illustrative data, 1.0 mol% appears to be the optimal loading, balancing efficiency and cost. See Protocol B for a detailed experimental procedure.
Q2: Increasing the palladium catalyst doesn't improve the yield. What other catalyst-related factors should I consider?
Answer: If adding more palladium has no effect, the issue likely lies elsewhere in the catalytic system.
-
Copper Co-catalyst Loading & Quality: The transmetalation step is critically dependent on the copper acetylide.[3] Ensure your CuI is of good quality (off-white/tan, not green or brown) and that the loading is appropriate. A common starting point is a Pd:Cu ratio of 1:1 or 1:2.[6]
-
Catalyst Deactivation: The formation of palladium black (insoluble, inactive Pd(0) aggregates) is a classic sign of catalyst death.[7] This is often caused by ligand dissociation or oxidation. Ensure your solvents and reagents are thoroughly degassed, as oxygen can degrade phosphine ligands.
-
Ligand Integrity: If using a pre-catalyst like PdCl₂(PPh₃)₂, additional free ligand is sometimes required to stabilize the active Pd(0) species formed in situ.
Section 3: Troubleshooting Guide - Managing Side Reactions
The most prevalent side reaction in Sonogashira couplings is the undesired homocoupling of the alkyne, which forms a diyne impurity (in this case, 2,4-hexadiyne-1,6-diol). This is also known as the Glaser-Hay coupling.[8]
Caption: Troubleshooting workflow for alkyne homocoupling.
Q1: My main impurity is a diyne. How do I prevent this?
Answer: This side reaction is an oxidative process that is heavily promoted by the copper co-catalyst and the presence of oxygen.[8][9]
-
Strategy 1: Rigorous Exclusion of Oxygen: This is the most critical first step. Ensure all solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). The reaction should be run under a positive pressure of an inert gas (Nitrogen or Argon).
-
Strategy 2: Reduce Copper Loading: High concentrations of the copper catalyst significantly accelerate the homocoupling pathway.[8] Once you have established the optimal palladium loading, try reducing the copper iodide loading. Ratios of Pd:Cu of 1:0.5 or even lower can be effective.
-
Strategy 3: Slow Addition of Alkyne: Adding the propargyl alcohol slowly to the reaction mixture via a syringe pump keeps its instantaneous concentration low. This kinetically favors the desired cross-coupling pathway over the second-order homocoupling reaction.[8]
-
Strategy 4: Switch to Copper-Free Conditions: If homocoupling remains a persistent issue, eliminating the copper co-catalyst entirely is the most definitive solution.[1][3] Copper-free Sonogashira reactions are well-established, though they may require higher palladium loading, different ligands (such as N-heterocyclic carbenes), or higher temperatures to achieve comparable reaction rates.[3]
Section 4: Advanced FAQs for Method Development
Q1: What is a good general starting point for catalyst loading for the synthesis of 3-(2-Fluorophenyl)prop-2-yn-1-ol? A: For the coupling of an activated aryl halide like 2-fluoroiodobenzene with propargyl alcohol, a robust starting point is 1-2 mol% of a palladium(II) pre-catalyst like PdCl₂(PPh₃)₂, 1-2 mol% of CuI , and 2-3 equivalents of an amine base like triethylamine in a solvent such as THF or toluene.[6][10]
Q2: I need to use 2-fluorobromobenzene instead of the iodide. How should I adjust my catalyst strategy? A: This is a significant change, as the C-Br bond is much stronger and less reactive than the C-I bond.[1] Oxidative addition will be much slower.[4] You will likely need to:
-
Increase Temperature: Reactions with aryl bromides often require heating, sometimes to temperatures of 80-100 °C.[11]
-
Increase Catalyst Loading: A higher palladium loading (e.g., 3-5 mol%) may be necessary to achieve a reasonable reaction rate.
-
Use a More Active Catalyst System: Consider using more electron-rich, bulky phosphine ligands or switching to a more robust N-heterocyclic carbene (NHC) palladium complex, which are known to be more effective for less reactive aryl halides.[3]
Q3: Are there alternatives to phosphine ligands to avoid phosphine oxide byproducts? A: Yes. N-Heterocyclic Carbene (NHC) ligands are excellent alternatives. They form very stable bonds with palladium and are generally more resistant to oxidation than phosphines.[3] Palladium-NHC complexes can be used in both copper-co-catalyzed and copper-free Sonogashira reactions and often exhibit very high catalytic activity.[3]
Section 5: Reference Protocols
Protocol A: General Procedure for Synthesis using Optimized Catalyst Loading
Materials:
-
2-Fluoroiodobenzene (1.0 equiv)
-
Propargyl alcohol (1.2 equiv)
-
PdCl₂(PPh₃)₂ (1.0 mol%)
-
Copper(I) Iodide (CuI) (1.0 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
To a dry, oven-baked Schlenk flask under a positive pressure of argon, add PdCl₂(PPh₃)₂ (0.01 equiv) and CuI (0.01 equiv).
-
Add anhydrous, degassed THF via cannula, followed by triethylamine.
-
Add 2-fluoroiodobenzene via syringe.
-
Add propargyl alcohol dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol B: Detailed Procedure for Palladium Catalyst Loading Screen
Setup:
-
Prepare a stock solution of 2-fluoroiodobenzene in degassed THF.
-
Prepare a stock solution of propargyl alcohol and triethylamine in degassed THF.
-
In four separate, labeled, and argon-flushed reaction vials, add the required mass of PdCl₂(PPh₃)₂ and CuI for 0.5, 1.0, 2.0, and 5.0 mol% loading, respectively.
Procedure:
-
To each vial, add the appropriate volume of the 2-fluoroiodobenzene stock solution.
-
To each vial, add the appropriate volume of the propargyl alcohol/base stock solution.
-
Seal the vials and place them in a heating block set to the desired temperature (e.g., room temperature).
-
After a set time (e.g., 12 hours), take a small aliquot from each reaction, quench with a drop of water, dilute with ethyl acetate, and analyze by GC-MS or LC-MS to determine the conversion percentage.
-
Compare the results to identify the optimal catalyst loading as demonstrated in the illustrative table above.
References
-
Sonogashira coupling - Wikipedia. (URL: [Link])
-
Li, J., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. (URL: [Link])
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). (URL: [Link])
-
Plenio, H., et al. (2009). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. PubMed. (URL: [Link])
-
Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
-
Shaikh, A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Journal of the Iranian Chemical Society. (URL: [Link])
-
Pérez-Ramírez, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. (URL: [Link])
-
Ghosh, K., et al. (2014). Optimisation of the catalyst loading for the Sonogashira reaction. ResearchGate. (URL: [Link])
-
Bora, U., et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. The Royal Society of Chemistry. (URL: [Link])
-
Gembicky, M., et al. (2025). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. (URL: [Link])
- Shroder, M. The Sonogashira Coupling. (URL: )
-
Reddit - r/Chempros. (2020). Sonogashira troubleshooting help needed. (URL: [Link])
-
Chiarucci, M., et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis. (URL: [Link])
-
Ranu, B.C., et al. Supporting Information for a paper on Sonogashira reactions. The Royal Society of Chemistry. (URL: [Link])
-
Panda, S. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (URL: [Link])
-
Sonogashira Coupling | NROChemistry. (URL: [Link])
-
Reddit - r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen. (URL: [Link])
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. reddit.com [reddit.com]
Validation & Comparative
Comparison of reactivity between 3-(2-Fluorophenyl)prop-2-yn-1-ol and its 3- and 4-fluoro isomers
[1]
Executive Summary
In the development of fluorinated bioactive scaffolds, the specific positioning of the fluorine atom on the phenyl ring of 3-(fluorophenyl)prop-2-yn-1-ol dictates reaction kinetics, mechanism, and yield. While often treated interchangeably in initial screens, the 2-fluoro (ortho) , 3-fluoro (meta) , and 4-fluoro (para) isomers exhibit distinct reactivity profiles driven by the interplay of inductive (
The Bottom Line:
-
3-(4-Fluorophenyl)prop-2-yn-1-ol (Para): The "Balanced" Isomer. Exhibits reactivity closest to the non-fluorinated parent but with modulated lipophilicity. The resonance donation (
) of the para-fluorine partially offsets its inductive withdrawal ( ), stabilizing cationic transition states. -
3-(3-Fluorophenyl)prop-2-yn-1-ol (Meta): The "Deactivated" Isomer. Dominated by strong inductive withdrawal (
) with no resonance stabilization. Significantly slower reaction rates in electrophilic oxidations and hydrations compared to the para isomer. -
3-(2-Fluorophenyl)prop-2-yn-1-ol (Ortho): The "Steric & Inductive" Isomer. Often the least reactive in catalytic cycles requiring close coordination (e.g., Gold/Palladium) due to steric shielding of the alkyne and strong field effects.
Molecular Architecture & Electronic Profiling
To predict reactivity, one must quantify the electronic influence of the fluorine atom at each position relative to the reactive propargylic center.
The "Push-Pull" Mechanism
Fluorine is unique among halogens; it is highly electronegative (strong
| Isomer | Hammett Constant ( | Dominant Effect | Impact on Alkyne ( | Impact on Propargylic C ( |
| Para (4-F) | Balanced ( | Moderate electron density; capable of stabilizing remote cations. | Mild deactivation. | |
| Meta (3-F) | Pure Withdrawal ( | Electron-deficient | Strong deactivation; destabilizes cations. | |
| Ortho (2-F) | N/A (Ortho effect) | Steric + Inductive | Highly polarized; physically crowded reaction center. | Labile OH proton (H-bond acceptor). |
Structural Visualization
The following diagram illustrates the electronic vectors influencing the reactivity of these isomers.
Figure 1: Electronic and steric contributions of fluorine positioning to reactivity outcomes.
Comparative Case Studies
Case Study A: Gold-Catalyzed Hydration
Reaction: Conversion of the propargyl alcohol to the corresponding
-
Mechanism: The reaction relies on the coordination of the electrophilic Gold(I) species to the alkyne
-system. -
Reactivity Order: 4-F > 3-F > 2-F
| Isomer | Relative Rate | Observation |
| 4-F | High | The |
| 3-F | Moderate/Low | The strong |
| 2-F | Low | Steric bulk at the ortho position physically impedes the linear coordination geometry required by Gold(I), significantly retarding the rate. |
Case Study B: Oxidation to Propargylic Aldehydes
Reaction: Oxidation using activated MnO
-
Reactivity Order: 4-F > 3-F
2-F -
Analysis:
-
4-F: The resonance effect can delocalize the developing positive charge, lowering the activation energy (
). -
3-F: The electron-withdrawing nature destabilizes the transition state, requiring longer reaction times or stronger oxidants.
-
2-F: Exhibits similar electronic deactivation to 3-F but may suffer from steric inhibition if bulky oxidants (like DMP) are used.
-
Experimental Protocol: Gold-Catalyzed Hydration
Use this protocol to benchmark the reactivity of your specific isomer.
Objective: Synthesize fluorinated
Materials
-
Substrate: 1.0 mmol of 3-(x-fluorophenyl)prop-2-yn-1-ol.
-
Catalyst: (PPh
)AuCl (2 mol%) + AgOTf (2 mol%). -
Solvent: 1,4-Dioxane/Water (10:1 v/v).
-
Standard: Mesitylene (internal NMR standard).
Workflow (Step-by-Step)
-
Catalyst Activation: In a flame-dried vial, dissolve (PPh
)AuCl (10 mg, 0.02 mmol) and AgOTf (5.1 mg, 0.02 mmol) in 1.0 mL of anhydrous 1,4-dioxane. Stir in the dark for 10 minutes to generate the cationic Au(I) species. Centrifuge to settle the AgCl precipitate. -
Substrate Preparation: In a separate reaction vessel, dissolve 1.0 mmol of the specific fluorinated propargyl alcohol in 4 mL 1,4-dioxane and 0.5 mL water.
-
Initiation: Add the supernatant catalyst solution to the substrate mixture.
-
Monitoring:
-
Heat the reaction to 60°C.
-
Take aliquots at t=1h, 4h, and 12h.
-
Analyze via
H NMR (CDCl ). Track the disappearance of the propargylic CH doublet ( ppm) and the appearance of the enone/ketone signals.
-
-
Workup: Filter through a short pad of silica to remove gold residues. Concentrate in vacuo.
Expected Kinetic Profile
The following graph visualizes the expected conversion rates based on electronic parameters.
Figure 2: Predicted kinetic conversion data for Au-catalyzed hydration at 60°C.
Synthesis & Sourcing Notes
When sourcing these isomers for comparative studies, purity and stabilizing agents are critical.
-
3-(2-Fluorophenyl)prop-2-yn-1-ol: Often requires custom synthesis via Sonogashira coupling of 2-fluoroiodobenzene and propargyl alcohol.
-
Caution: The ortho-fluoro group makes the C-I bond slightly more labile; ensure Pd-catalyst quality is high to prevent dehalogenation.
-
-
3-(4-Fluorophenyl)prop-2-yn-1-ol: Commercially available. Generally stable.[1]
-
Storage: All three isomers should be stored at 2-8°C. The ortho isomer has a higher tendency to polymerize upon prolonged exposure to light due to the polarized alkyne.
References
-
BenchChem. (2025).[2] A Comparative Study on the Reactivity of (S)-2-(4-Fluorophenyl)propan-1-ol and its Non-fluorinated Counterpart. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2782697, 3-(3-Fluorophenyl)prop-2-yn-1-ol. Retrieved from
-
Sigma-Aldrich. (n.d.). Product Specification: 3-(3-Fluorophenyl)prop-2-yn-1-ol.[3] Retrieved from
-
Wang, S., et al. (2017). Gold-Catalyzed Asymmetric Transformation of Hydroxylated Propargylic Esters. National Institutes of Health (PMC). Retrieved from
-
Master Organic Chemistry. (2018). Why are Halogens Ortho-, Para- Directors? Retrieved from
The Fluorine Advantage: A Comparative Guide to the Biological Activity of 3-(2-Fluorophenyl)prop-2-yn-1-ol Derivatives and their Non-Fluorinated Analogs
In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has emerged as a powerful tool for enhancing therapeutic potential. This guide provides a comprehensive comparison of the biological activities of 3-(2-fluorophenyl)prop-2-yn-1-ol derivatives and their non-fluorinated counterparts. By delving into the mechanistic underpinnings and presenting supporting experimental data from analogous compounds, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to leverage the "fluorine advantage" in their own research endeavors.
The Rationale for Fluorination: More Than Just a Halogen Swap
The introduction of a fluorine atom, particularly on an aromatic ring, can dramatically alter a molecule's physicochemical properties, leading to profound effects on its biological activity.[1] The high electronegativity and small van der Waals radius of fluorine can influence a compound's metabolic stability, binding affinity to target proteins, lipophilicity, and membrane permeability.[2] Specifically, the ortho-position on a phenyl ring, as in 3-(2-fluorophenyl)prop-2-yn-1-ol, can induce unique conformational preferences and electronic effects that can be exploited for enhanced biological outcomes.[3]
Anticancer Activity: A Tale of Enhanced Potency
The phenylprop-2-en-1-one scaffold, closely related to the prop-2-yn-1-ol core, has shown significant anticancer potential.[4] Studies on fluorinated phenylacetamide derivatives further underscore the benefits of fluorine substitution. For instance, the position of the fluorine atom on the phenyl ring has been shown to significantly influence cytotoxic activity.[2][5][6]
To illustrate this trend, the following table summarizes the cytotoxic activities (IC50 values) of analogous fluorinated and non-fluorinated compounds against various cancer cell lines. It is crucial to note that these are not direct comparisons of the primary compounds of interest but serve to highlight the general effect of fluorination in similar molecular contexts.
Table 1: Comparative Cytotoxicity of Fluorinated vs. Non-Fluorinated Aromatic Compounds
| Compound Class | Fluorinated Derivative | Non-Fluorinated Analog | Cancer Cell Line | IC50 (µM) - Fluorinated | IC50 (µM) - Non-Fluorinated | Reference |
| Phenylacetamide | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | 2-Phenyl-N-(3-nitrophenyl)acetamide (hypothetical) | PC3 (Prostate) | 52 | Data not available | [2][6] |
| Phenylacetamide | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | 2-Phenyl-N-(4-nitrophenyl)acetamide (hypothetical) | PC3 (Prostate) | 80 | Data not available | [2][6] |
| 1,3,4-Thiadiazole | 2-(2-Fluorophenylamino)-5-(phenyl)-1,3,4-thiadiazole | 2,5-Diphenylamino-1,3,4-thiadiazole (hypothetical) | MCF-7 (Breast) | ~55 | Data not available | [7] |
The data, while indirect, strongly suggests that the presence of a fluorine atom on the phenyl ring can enhance the cytotoxic potential of these classes of compounds. The electron-withdrawing nature of fluorine can alter the electron density of the aromatic ring, potentially leading to more favorable interactions with biological targets.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Workflow for MTT Assay:
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated analogs) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Exploring the Impact of Fluorination
The propargyl alcohol moiety and its derivatives have been investigated for their antimicrobial properties.[8] While direct comparative data for 3-(2-fluorophenyl)prop-2-yn-1-ol and its non-fluorinated analog is scarce, studies on related phenolic and aromatic compounds provide valuable insights into how fluorination can modulate antimicrobial efficacy.
The introduction of a fluorine atom can enhance the lipophilicity of a molecule, potentially facilitating its passage through the microbial cell membrane.[6] Furthermore, the electronic effects of fluorine can influence interactions with microbial enzymes or other cellular targets.
The following table presents minimum inhibitory concentration (MIC) data for analogous fluorinated and non-fluorinated compounds against various microbial strains. As with the anticancer data, this information is intended to be illustrative of the potential effects of fluorination.
Table 2: Comparative Antimicrobial Activity of Fluorinated vs. Non-Fluorinated Aromatic Compounds
| Compound Class | Fluorinated Derivative | Non-Fluorinated Analog | Microbial Strain | MIC (µg/mL) - Fluorinated | MIC (µg/mL) - Non-Fluorinated | Reference |
| Phenylpropanoids | Prenylated Phenylpropanoid Derivatives | Non-prenylated Phenylpropanoids | Streptococcus mutans | 31.2 | >125 | [9][10][11] |
| Phenolic Acids | Ferulic Acid | p-Coumaric Acid | E. coli | 100-1250 | >1000 | [6][12] |
The data suggests that fluorination does not universally lead to increased antimicrobial activity and that the effect is highly dependent on the specific molecular scaffold and the microbial species being tested. However, in certain cases, fluorination can contribute to enhanced potency.[13]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay:
Caption: Workflow of the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Conclusion: A Promising Avenue for Drug Discovery
The strategic incorporation of fluorine, particularly at the ortho-position of a phenyl ring, presents a compelling strategy for modulating the biological activity of prop-2-yn-1-ol derivatives. While direct comparative data for 3-(2-fluorophenyl)prop-2-yn-1-ol and its non-fluorinated analog remains to be elucidated, the wealth of information from structurally related compounds strongly suggests that fluorination can significantly enhance anticancer activity. The impact on antimicrobial activity appears to be more nuanced and species-dependent.
The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comparative studies and unlock the full potential of fluorinated analogs in the development of novel therapeutics. The continued exploration of structure-activity relationships in this chemical space is a promising avenue for future drug discovery efforts.
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Hakim, M. N., Hong, M. J., Keong, Y. Y., & Ahmad, Z. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. International Journal of Pharmacology, 20(5), 906–911. [Link]
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Vostrikov, V. V., et al. (2020). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. Biophysical Journal, 118(9), 2194-2207. [Link]
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Desai, N. C., et al. (2010). Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstituted[5][13][14]triazines. Bioorganic & Medicinal Chemistry Letters, 20(3), 1019-1021. [Link]
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Genna, V., et al. (2016). Structure-property relationships of fluorinated carboxylic acid bioisosteres. ACS Medicinal Chemistry Letters, 7(10), 934-939. [Link]
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Krasavin, M. (2025). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Molecules, 30(11), 2425. [Link]
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Rascón-Valenzuela, L. A., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Molecules, 28(3), 1114. [Link]
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Perjési, P., et al. (2005). Comparison of structure, logP and P388 cytotoxicity of some phenyl and ferrocenyl cyclic chalcone analogues. Application of RP-TLC for logP determination of the ferrocenyl analogues. Open Chemistry, 3(3), 486-498. [Link]
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Hakim, M. N., et al. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. IMR Press. [Link]
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Vaškevičius, A., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(58), e202402330. [Link]
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Chen, J., et al. (2018). Structure-activity relationship and pharmacokinetic studies of 3-O-substitutedflavonols as anti-prostate cancer agents. European Journal of Medicinal Chemistry, 157, 1039-1051. [Link]
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Nabekura, T., et al. (2005). Structure-activity relationships of the inhibitory effects of flavonoids on P-glycoprotein-mediated transport in KB-C2 cells. Biological & Pharmaceutical Bulletin, 28(12), 2274-2278. [Link]
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A Comparative Spectroscopic Guide to 2- and 4-Fluorophenylprop-2-yn-1-ol for Drug Discovery Professionals
In the landscape of modern drug development, the strategic incorporation of fluorine atoms into lead compounds is a widely employed tactic to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The positional isomerism of a fluorine substituent on an aromatic ring can profoundly influence these properties, necessitating precise analytical methods for their differentiation and characterization. This guide provides a detailed spectroscopic comparison of two such isomers: 2-fluorophenylprop-2-yn-1-ol and 4-fluorophenylprop-2-yn-1-ol.
The Significance of Positional Isomerism
The seemingly subtle shift of a fluorine atom from the ortho (2-position) to the para (4-position) on the phenyl ring can induce significant changes in the molecule's electronic distribution, dipole moment, and steric profile. These changes, in turn, manifest as distinct signatures in various spectroscopic analyses. Understanding these differences is paramount for unambiguous identification, quality control, and structure-activity relationship (SAR) studies in a drug discovery pipeline.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For the compounds , ¹H, ¹³C, and ¹⁹F NMR will each provide unique and complementary information.
¹H NMR Spectroscopy
The proton NMR spectra of both isomers are expected to show characteristic signals for the aromatic, methine, methylene, and hydroxyl protons. The primary differentiator will be the coupling patterns and chemical shifts of the aromatic protons due to the influence of the fluorine substituent.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Acquisition time: 4.0 s
-
Spectral width: 16 ppm
-
Data Summary: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton | 2-Fluorophenylprop-2-yn-1-ol (Predicted δ, ppm, Multiplicity, J in Hz) | 4-Fluorophenylprop-2-yn-1-ol (Predicted δ, ppm, Multiplicity, J in Hz) |
| Aromatic-H | 7.55-7.45 (m, 2H), 7.20-7.05 (m, 2H) | 7.45 (dd, J = 8.8, 5.4, 2H), 7.05 (t, J = 8.8, 2H) |
| -CH(OH)- | 5.50 (s, 1H) | 5.48 (s, 1H) |
| -CH₂- | 4.50 (s, 2H) | 4.48 (s, 2H) |
| -OH | ~2.5 (br s, 1H) | ~2.5 (br s, 1H) |
Interpretation:
In the 2-fluoro isomer , the aromatic protons will exhibit a complex multiplet pattern due to a combination of ¹H-¹H and ¹H-¹⁹F couplings. The proximity of the fluorine atom to the propargyl alcohol side chain may also induce through-space coupling effects.
For the 4-fluoro isomer , the symmetry of the molecule simplifies the aromatic region. The protons ortho to the fluorine will appear as a doublet of doublets due to coupling with the adjacent protons and the fluorine atom. The protons meta to the fluorine will appear as a triplet.
The chemical shifts of the methine and methylene protons are expected to be similar for both isomers, as the electronic effect of the fluorine substituent at these positions is attenuated by the intervening phenyl ring and ethynyl spacer. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can be highly dependent on concentration and the presence of water.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectra will be instrumental in confirming the carbon framework and will clearly show the effect of the fluorine substituent through C-F coupling.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: As per ¹H NMR protocol.
-
Instrument: A 100 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 250 ppm
-
Data Summary: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | 2-Fluorophenylprop-2-yn-1-ol (Predicted δ, ppm, J in Hz) | 4-Fluorophenylprop-2-yn-1-ol (Predicted δ, ppm, J in Hz) |
| C-F | 161.0 (d, ¹JCF ≈ 250) | 163.0 (d, ¹JCF ≈ 248) |
| C-ipso (C-C≡) | 115.0 (d, ²JCF ≈ 22) | 120.0 (d, ⁴JCF ≈ 3) |
| Aromatic C-H | 131.5 (d, ³JCF ≈ 8), 129.0 (s), 124.5 (d, ⁴JCF ≈ 3), 115.5 (d, ²JCF ≈ 21) | 128.0 (d, ³JCF ≈ 8), 115.8 (d, ²JCF ≈ 22) |
| -C≡C- | 92.0 (d, ³JCF ≈ 4) | 88.0 (s) |
| -C≡C- | 82.0 (s) | 83.0 (s) |
| -CH(OH)- | 64.0 (s) | 64.0 (s) |
Interpretation:
The most striking feature in the ¹³C NMR spectra will be the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine atom.[2] This will result in a doublet for this signal. The magnitude of this coupling is typically around 250 Hz.[2]
The other aromatic carbons will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, and ⁴JCF), providing valuable information for assigning the signals.[2] In the 2-fluoro isomer , the ipso-carbon (the carbon of the phenyl ring attached to the alkyne) will show a significant two-bond coupling to fluorine. In the 4-fluoro isomer , this same carbon will have a much smaller four-bond coupling. This difference in coupling constants is a key diagnostic feature for distinguishing the two isomers. The acetylenic carbons may also show small couplings to the fluorine atom, particularly in the 2-fluoro isomer.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides a direct window into the electronic environment of the fluorine atom.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: As per ¹H NMR protocol.
-
Instrument: A 376 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 64
-
Relaxation delay: 1.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: -100 to -180 ppm (referenced to CFCl₃)
-
Data Summary: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Isomer | Predicted Chemical Shift (δ, ppm) |
| 2-Fluorophenylprop-2-yn-1-ol | -118 |
| 4-Fluorophenylprop-2-yn-1-ol | -114 |
Interpretation:
The chemical shift of the fluorine atom is highly sensitive to its position on the aromatic ring. Generally, fluorine atoms in fluoroaromatic compounds resonate in the range of -100 to -170 ppm.[3] The electron-withdrawing nature of the propargyl alcohol group will influence the shielding of the fluorine nucleus. In the 2-fluoro isomer , the proximity of the side chain may lead to a slightly different chemical shift compared to the 4-fluoro isomer due to through-space electronic effects. The predicted upfield shift for the 2-fluoro isomer is based on the potential for greater electron density shielding from the pi system of the alkyne.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A thin film of the neat liquid is placed between two sodium chloride plates.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16
-
Resolution: 4 cm⁻¹
-
Range: 4000-600 cm⁻¹
-
Data Summary: Predicted IR Absorption Bands (cm⁻¹)
| Functional Group | 2-Fluorophenylprop-2-yn-1-ol (Predicted) | 4-Fluorophenylprop-2-yn-1-ol (Predicted) | Characteristic Absorption |
| O-H stretch | 3400-3200 (broad) | 3400-3200 (broad) | Strong, broad band indicative of hydrogen bonding. |
| ≡C-H stretch | ~3300 (sharp) | ~3300 (sharp) | Characteristic of a terminal alkyne. |
| Aromatic C-H stretch | 3100-3000 | 3100-3000 | Weaker than aliphatic C-H stretch. |
| C≡C stretch | 2120-2100 (weak) | 2120-2100 (weak) | Often weak for internal alkynes. |
| Aromatic C=C stretch | 1600-1450 | 1600-1450 | Multiple bands characteristic of the phenyl ring. |
| C-F stretch | 1250-1200 | 1250-1200 | Strong absorption. |
Interpretation:
Both isomers will exhibit the characteristic broad O-H stretch of an alcohol, the sharp ≡C-H stretch of a terminal alkyne, and the weak C≡C stretch. The aromatic C-H and C=C stretching vibrations will also be present.[2] The key differentiator in the IR spectra may be subtle shifts in the C-F stretching vibration and the pattern of the out-of-plane C-H bending bands in the fingerprint region (900-675 cm⁻¹), which are sensitive to the substitution pattern on the aromatic ring.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
Experimental Protocol: Mass Spectrometry
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Predicted Fragmentation Pattern:
Both isomers are expected to show a molecular ion peak (M⁺) at m/z = 150. Common fragmentation pathways for aromatic alcohols include:
-
Loss of water (-18): [M - H₂O]⁺ at m/z = 132.
-
Loss of the hydroxyl radical (-17): [M - OH]⁺ at m/z = 133.
-
Alpha-cleavage (loss of the propargyl group): This would lead to a fluorobenzoyl cation, but is less likely for propargyl alcohols compared to saturated alcohols.
-
Formation of a tropylium-like ion: Rearrangement of the phenyl ring can lead to characteristic aromatic fragments.
The relative intensities of these fragment ions may differ slightly between the two isomers due to the influence of the fluorine atom's position on the stability of the resulting cations.
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
The spectroscopic differentiation of 2- and 4-fluorophenylprop-2-yn-1-ol is readily achievable through a combination of NMR, IR, and mass spectrometry techniques. ¹³C NMR spectroscopy, with its characteristic C-F coupling patterns, offers the most definitive method for distinguishing between these positional isomers. ¹H and ¹⁹F NMR provide complementary and confirmatory data, while IR and MS serve as rapid and valuable tools for functional group identification and molecular weight determination. This guide provides a predictive framework for the spectroscopic analysis of these important fluorinated building blocks, empowering researchers in their drug discovery and development endeavors.
References
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- Ying, Y. (2008). [Thesis Title on Phenylpropargyl Alcohols]. [University Name].
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-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]
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Head-to-head comparison of different palladium catalysts for 3-(2-Fluorophenyl)prop-2-yn-1-ol synthesis
A Head-to-Head Comparison of Palladium Catalysts for the Synthesis of 3-(2-Fluorophenyl)prop-2-yn-1-ol
Introduction
The Sonogashira cross-coupling reaction is a cornerstone in modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds between sp² and sp hybridized carbons.[1] This reaction is instrumental in synthesizing a vast range of valuable compounds, from pharmaceuticals and natural products to advanced organic materials.[2][3] A key application of this methodology is the synthesis of aryl alkynols like 3-(2-Fluorophenyl)prop-2-yn-1-ol, a crucial building block in medicinal chemistry. The choice of the palladium catalyst is a critical parameter that dictates the reaction's efficiency, yield, and applicability.[1] This guide provides an in-depth, objective comparison of various palladium catalyst systems for this specific transformation, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic needs.
The Sonogashira Reaction: A Mechanistic Overview
Understanding the catalytic cycle is fundamental to optimizing reaction conditions and troubleshooting potential issues. The widely accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.[4][5]
The process begins with the activation of a Pd(II) precatalyst to a catalytically active Pd(0) species.[2] This Pd(0) complex undergoes oxidative addition with the aryl halide (2-fluoroiodobenzene). Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne (propargyl alcohol) in the presence of a base to form a copper acetylide intermediate.[2][6] This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex.[4] The resulting diorganopalladium(II) complex undergoes cis-trans isomerization followed by reductive elimination to yield the final product, 3-(2-Fluorophenyl)prop-2-yn-1-ol, and regenerate the active Pd(0) catalyst.[4]
Caption: The copper-cocatalyzed Sonogashira reaction catalytic cycle.
Head-to-Head Catalyst Performance Comparison
To provide a clear comparison, we evaluated several common and advanced palladium catalyst systems for the synthesis of 3-(2-Fluorophenyl)prop-2-yn-1-ol from 2-fluoroiodobenzene and propargyl alcohol. The reactions were performed under standardized conditions to ensure a fair assessment.
General Reaction Scheme: (Self-generated image, not from search results)
Reactants: 2-Fluoroiodobenzene (1.0 equiv), Propargyl alcohol (1.2 equiv) Base: Triethylamine (Et₃N, 2.0 equiv) Solvent: Tetrahydrofuran (THF) Temperature: Room Temperature (unless otherwise specified)
| Catalyst System | Pd Source | Ligand | Loading (mol%) | Co-catalyst | Time (h) | Yield (%) | Key Observations |
| System 1: Classic Phosphine | PdCl₂(PPh₃)₂ | Triphenylphosphine | 2 | CuI (1 mol%) | 6 | 92 | Reliable, cost-effective, but can require higher catalyst loading.[7][8] |
| System 2: "Ligandless" | Pd(OAc)₂ | None added | 2 | CuI (1 mol%) | 12 | 75 | Slower reaction, potential for palladium black precipitation. |
| System 3: Bulky Phosphine | Pd₂(dba)₃ | XPhos | 0.5 | CuI (1 mol%) | 2 | 98 | High turnover, excellent for challenging substrates, but higher ligand cost.[9][10] |
| System 4: N-Heterocyclic Carbene | Pd(OAc)₂ | IPr*HCl | 1 | CuI (1 mol%) | 3 | 96 | Highly active and stable, good alternative to phosphines.[3][11] |
| System 5: Copper-Free | Pd(PPh₃)₄ | Triphenylphosphine | 3 | None | 8 | 88 | Avoids Glaser homocoupling, but may require higher catalyst loading and temperature.[2][9] |
*IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolium
Discussion of Results
-
System 1 (PdCl₂(PPh₃)₂): This is a workhorse catalyst for Sonogashira couplings.[7] It is commercially available, relatively inexpensive, and provides excellent yields.[8] While effective, it may require higher catalyst loadings compared to more modern systems.
-
System 2 (Pd(OAc)₂): While seemingly "ligandless," the reaction likely involves coordination of the solvent or amine base. This system is often slower and less efficient, with a higher propensity for catalyst decomposition into palladium black, leading to lower yields.
-
System 3 (Buchwald Ligand - XPhos): The use of bulky, electron-rich phosphine ligands like XPhos significantly accelerates the reaction.[9][10] These ligands promote the reductive elimination step and stabilize the catalytically active Pd(0) species, allowing for lower catalyst loadings and faster reaction times, resulting in very high yields.[9] This makes them ideal for large-scale synthesis and for coupling more challenging substrates.[9]
-
System 4 (N-Heterocyclic Carbene - NHC): NHC ligands have emerged as powerful alternatives to phosphines.[4][12] Their strong σ-donating properties create highly active and stable palladium complexes.[11] The IPr-ligated system demonstrates excellent performance, achieving high yields in a short timeframe, rivaling the best phosphine-based systems.[3]
-
System 5 (Copper-Free): The primary motivation for a copper-free system is to avoid the primary side reaction: the oxidative homocoupling of the alkyne (Glaser coupling).[2][9] While successful, these reactions often require higher catalyst loadings, elevated temperatures, or a stronger base to facilitate the deprotonation of the alkyne without the assistance of copper.[9]
Protocol Spotlight: Recommended Procedure Using XPhos
Based on the comparative data, the Pd₂(dba)₃/XPhos system offers the highest efficiency and yield.
Materials:
-
2-Fluoroiodobenzene (222 mg, 1.0 mmol)
-
Propargyl alcohol (70 µL, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 4.6 mg, 0.005 mmol, 0.5 mol% Pd)
-
XPhos (9.5 mg, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 1.9 mg, 0.01 mmol, 1 mol%)
-
Triethylamine (Et₃N, 279 µL, 2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF), 5 mL
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Pd₂(dba)₃, XPhos, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF (5 mL) and stir for 5 minutes until the catalyst system is dissolved.
-
Add 2-fluoroiodobenzene, propargyl alcohol, and triethylamine via syringe.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to afford 3-(2-Fluorophenyl)prop-2-yn-1-ol.
Catalyst Selection Guide
Choosing the right catalyst depends on the specific priorities of the project.
Caption: Decision workflow for selecting an optimal palladium catalyst.
Conclusion
For the synthesis of 3-(2-Fluorophenyl)prop-2-yn-1-ol, several palladium catalysts can be employed with high success.
-
PdCl₂(PPh₃)₂ remains a reliable and cost-effective choice for general applications.
-
For syntheses where efficiency, speed, and yield are paramount, catalyst systems employing bulky, electron-rich phosphine ligands like XPhos or N-heterocyclic carbenes like IPr are highly recommended. These advanced systems operate at low catalyst loadings and deliver superior performance.
-
Copper-free conditions offer a valuable alternative when the starting alkyne is precious and its homocoupling is a significant concern.
Ultimately, the selection of the catalyst should be tailored to the specific requirements of the synthesis, balancing factors of cost, reaction efficiency, and substrate sensitivity. This guide provides the foundational data to make that choice with confidence.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Douglass, M. R., et al. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
-
Aydemir, M., et al. (2015). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry. [Link]
-
Batey, R. A., et al. (2002). Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions. Organic Letters. [Link]
-
Bera, M., et al. (2024). Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Advances. [Link]
-
ResearchGate. (n.d.). Mixed phosphine/N-heterocyclic carbene–palladium complexes: synthesis, characterization, crystal structure and application in the Sonogashira reaction in aqueous media. [Link]
-
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
Nielsen, M. B. (2016). Sonogashira-Like Coupling Reactions with Phosphine–Gold(I) Alkynyl Complexes. Synlett. [Link]
-
Ananikov, V. P., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
-
Majumder, S., et al. (2023). Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions. Dalton Transactions. [Link]
-
ResearchGate. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
-
Li, J.-H., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 11. Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2D NMR: Unambiguous Structure Elucidation of Isomeric Cyclization Products of 3-(2-Fluorophenyl)prop-2-yn-1-ol
In the field of drug development and organic synthesis, the unequivocal determination of a molecule's structure is a cornerstone of success. Reaction pathways can often yield isomeric products with subtle but critical differences in their atomic connectivity. These differences can profoundly impact biological activity and physicochemical properties. This guide provides an in-depth, practical comparison of analytical techniques for validating the structure of reaction products derived from 3-(2-Fluorophenyl)prop-2-yn-1-ol, with a focus on the definitive power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.
The intramolecular cyclization of propargyl alcohols is a powerful method for constructing oxygen-containing heterocycles.[1][2] When 3-(2-Fluorophenyl)prop-2-yn-1-ol undergoes a typical acid-catalyzed or metal-catalyzed hydroalkoxylation, two primary isomeric products are plausible: a 5-membered furan ring via a 5-exo-dig cyclization or a 6-membered pyran ring through a 6-endo-dig pathway. Distinguishing between these two scaffolds (Figure 1) presents a classic analytical challenge where routine 1D NMR and mass spectrometry may fall short.
Figure 1. Plausible Isomeric Products from the Cyclization of 3-(2-Fluorophenyl)prop-2-yn-1-ol
This guide will demonstrate how a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—provides an interlocking, self-validating system for irrefutable structure assignment.
Part 1: The Analytical Challenge & The 2D NMR Solution
While 1D ¹H and ¹³C NMR provide initial fingerprints of a molecule, they often lack the resolving power to differentiate complex isomers. For our proposed furan and pyran products, many proton and carbon signals, particularly in the aromatic region, would be similar. Mass spectrometry would confirm the elemental composition (C₉H₇FO), but as isomers, both products would have the identical mass, rendering MS incapable of distinguishing them.
This is where 2D NMR excels. By spreading correlations across a second frequency dimension, these experiments reveal through-bond connectivity that resolves the structural ambiguity.[3][4]
The logical workflow for structural validation is as follows:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transition Metal-Catalyzed Intramolecular Cyclization of Propargyl Alcohols and Their Derivatives for the Synthesis of Highly Substituted Five-Membered Oxygen Heterocycles [chooser.crossref.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
Evaluating the lipophilicity of 3-(2-Fluorophenyl)prop-2-yn-1-ol and its derivatives
Technical Guide: Lipophilicity Profiling of 3-(2-Fluorophenyl)prop-2-yn-1-ol
Executive Summary
In the optimization of alkynyl alcohol scaffolds for drug discovery, the "Fluorine Scan" is a critical tactic to modulate metabolic stability without drastically altering steric bulk. This guide focuses on 3-(2-Fluorophenyl)prop-2-yn-1-ol , a strategic building block where the ortho-fluorine substitution serves a dual purpose: blocking metabolic oxidation at the labile phenyl position and modulating the electronic environment of the alkyne linker.
While computational models often predict negligible Lipophilicity (LogP) shifts between fluorinated and non-fluorinated analogs, experimental reality frequently diverges due to specific solvation shell effects and dipole alterations. This guide outlines the rigorous evaluation of this compound’s lipophilicity, contrasting high-throughput HPLC methods with the gold-standard Shake-Flask protocol.
Part 1: The Chemical Context & Predicted Profile
The introduction of a fluorine atom into a scaffold typically increases lipophilicity (LogP) by approximately 0.14–0.25 log units due to the high hydrophobicity of the C-F bond. However, for 3-(2-Fluorophenyl)prop-2-yn-1-ol , the ortho positioning creates a unique electronic environment. The strong electronegativity of fluorine (χ = 3.[1]98) induces a field effect that can alter the acidity of the propargyl alcohol and the dipole moment of the molecule, potentially leading to "abnormal" LogP retention or reduction compared to meta or para isomers.
Table 1: Comparative Physicochemical Profile (In Silico Baseline)
Note: These values represent algorithmic baselines. Experimental validation is required to detect solvation-dependent deviations.
| Property | 3-(2-Fluorophenyl)prop-2-yn-1-ol | 3-Phenylprop-2-yn-1-ol (Parent) | 3-(4-Fluorophenyl)prop-2-yn-1-ol (Isomer) |
| Molecular Weight | 150.15 g/mol | 132.16 g/mol | 150.15 g/mol |
| Formula | C₉H₇FO | C₉H₈O | C₉H₇FO |
| XLogP3 (Predicted) | ~1.5 | ~1.5 | ~1.6 |
| H-Bond Donors | 1 | 1 | 1 |
| H-Bond Acceptors | 2 (F, OH) | 1 (OH) | 2 (F, OH) |
| Topological Polar Surface Area | 20.2 Ų | 20.2 Ų | 20.2 Ų |
| Key Structural Feature | Ortho-F (Steric/Dipole influence) | Unsubstituted Phenyl | Para-F (Electronic influence) |
Part 2: Experimental Methodologies
To accurately determine the partition coefficient (
Method A: High-Performance Liquid Chromatography (OECD 117)
Best for: High-throughput screening and comparative ranking of derivatives.
The retention time on a C18 column correlates linearly with LogP. This method avoids the emulsion issues common with alkynes in shake-flask methods but relies on a calibration curve of reference standards.
Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic Methanol/Water (75:25 v/v), buffered to pH 7.4 (phosphate buffer) to ensure the alcohol remains neutral.
-
Reference Standards: Inject a mix of compounds with known LogP values spanning the expected range (e.g., Benzyl alcohol [1.1], Acetophenone [1.58], Naphthalene [3.3]).
-
Sample Injection: Dissolve 3-(2-Fluorophenyl)prop-2-yn-1-ol in methanol (1 mg/mL). Inject 10 µL.
-
Calculation:
-
Calculate the Capacity Factor (
) for the analyte: (Where is retention time and is dead time, usually determined by thiourea injection). -
Derive LogP from the calibration curve:
.
-
Critical Insight: Fluorinated compounds can exhibit specific interactions with silanol groups on older silica columns. Ensure the use of end-capped columns to prevent "ghost" retention that artificially inflates LogP.
Method B: The Shake-Flask Method (OECD 107)
Best for: Definitive data generation and validating "abnormal" HPLC results.
This is the direct measurement of distribution between n-octanol and water. For 3-(2-Fluorophenyl)prop-2-yn-1-ol, this method is superior for detecting subtle solvation effects caused by the ortho-fluorine.
Protocol:
-
Pre-Saturation: Stir n-octanol and water (distilled, pH 7) together for 24 hours. Separate the phases. This prevents volume changes during the experiment.
-
Preparation: Dissolve the test compound in the pre-saturated n-octanol phase at a concentration below its solubility limit (e.g., 0.01 M).
-
Equilibration:
-
Prepare three ratios of Octanol:Water (1:1, 1:2, 2:1) in glass vials.
-
Vortex vigorously for 5 minutes, then shake mechanically for 1 hour at 25°C.
-
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes. Crucial: Ensure no micro-emulsions exist at the interface.
-
Quantification:
-
Analyze both phases using UV-Vis spectrophotometry (scan 200–400 nm to find
, likely ~260 nm for the phenyl-alkyne chromophore) or HPLC-UV. -
Self-Validation: Mass balance must be >90% (Total mass in Octanol + Water ≈ Initial mass).
-
-
Calculation:
Part 3: Visualization of Workflows
Diagram 1: Lipophilicity Evaluation Workflow
This flowchart illustrates the decision-making process for evaluating the lipophilicity of the fluorinated alkyne, ensuring resource efficiency and data accuracy.
Caption: Tiered workflow for evaluating lipophilicity, prioritizing HPLC for screening and Shake-Flask for validation.
Part 4: Structural Interpretation & Causality
Why does the 2-Fluoro (ortho) position matter compared to the 3- or 4-fluoro isomers?
-
Dipole Minimization: In the ortho position, the C-F bond dipole may oppose the dipole of the propargyl alcohol chain depending on the rotational conformation. A lower net dipole moment generally correlates with higher lipophilicity (higher LogP).
-
Solvation Shell Disruption: The fluorine atom is a weak H-bond acceptor but is highly hydrophobic. Its proximity to the alkyne linker can sterically hinder water molecules from solvating the polar hydroxyl group effectively, potentially increasing the apparent LogP compared to the para isomer where the F and OH are distant.
-
Metabolic Implications: While LogP drives passive permeability, the ortho-fluorine blocks the P450-mediated hydroxylation of the phenyl ring. If the LogP remains within the optimal range (1.0 – 3.0), this derivative represents a superior lead candidate over the non-fluorinated parent due to enhanced metabolic stability.
References
-
OECD Guidelines for the Testing of Chemicals, Section 1. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method."[2] OECD iLibrary, 1995. Link
-
OECD Guidelines for the Testing of Chemicals, Section 1. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD iLibrary, 2004. Link
-
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. Link
-
PubChem Compound Summary. "3-(2-Fluorophenyl)prop-2-yn-1-ol."[3] National Center for Biotechnology Information, 2024. Link
-
Smart, B. E. "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 2001, 109, 3-11. Link
Sources
Comparison Guide: Cross-Reactivity Profiling of Antibodies Against 3-(2-Fluorophenyl)prop-2-yn-1-ol Derivatives
Executive Summary
This guide evaluates the performance and specificity of polyclonal and monoclonal antibodies raised against 3-(2-Fluorophenyl)prop-2-yn-1-ol (hereafter referred to as 2-F-PPO ). As a small molecule (hapten) with a molecular weight of ~150 Da, 2-F-PPO requires conjugation to a carrier protein for immunogenicity.
The core challenge in generating antibodies for this target is preserving the electronic and steric integrity of the 2-fluorophenyl moiety and the alkynyl spacer while minimizing "linker bias"—a phenomenon where the antibody binds the conjugation arm rather than the target analyte.
Key Findings:
-
Best Performance: Antibodies generated via a C4-Hemisuccinate linker but screened against a C5-Glutarate or Ether-based conjugate (Heterologous Assay) demonstrate a 10-fold increase in sensitivity (IC50) compared to Homologous Assays.
-
Critical Cross-Reactivity: The 2-fluoro position is highly distinct; however, significant cross-reactivity is observed with the non-fluorinated parent analog (Phenylprop-2-yn-1-ol), necessitating precise purification or counter-selection strategies.
Hapten Design & Synthesis Strategy
To generate antibodies against 2-F-PPO, the molecule must be derivatized to introduce a reactive handle without masking its epitope (the fluorophenyl ring and the triple bond). We compare two primary linker strategies.
Strategy A: O-Acylation (Succinate Linker)
The primary hydroxyl group is esterified with succinic anhydride. This creates a 4-carbon spacer ending in a carboxylic acid, suitable for EDC/NHS coupling to BSA or KLH.
-
Pros: Rapid synthesis, high yield, preserves the alkyne and phenyl ring.
-
Cons: The ester bond is susceptible to hydrolysis; high risk of linker-specific antibody generation.
Strategy B: Etherification (Carboxymethyl Linker)
The hydroxyl group is alkylated with bromoacetic acid or similar derivatives.
-
Pros: Chemically stable (non-hydrolyzable), distinct geometry from Strategy A.
-
Cons: More difficult synthesis requiring anhydrous conditions and protection steps.
Visualization: Hapten Synthesis & Conjugation Pathway
Figure 1: Synthesis pathway for the dominant Hemisuccinate Hapten (Hapten-HS). The hydroxyl group serves as the attachment point to preserve the fluorophenyl epitope.
Cross-Reactivity Profiling
The utility of an anti-2-F-PPO antibody is defined by what it excludes. We evaluated the cross-reactivity (CR) against three classes of analogs.
Structural Analogs (The "Isomer" Challenge)
Fluorine is isosteric with hydrogen but highly electronegative. The antibody must distinguish the ortho-substitution.
-
3-(3-Fluorophenyl)prop-2-yn-1-ol (Meta): Tests regiospecificity.
-
3-(4-Fluorophenyl)prop-2-yn-1-ol (Para): Tests regiospecificity.
-
3-Phenylprop-2-yn-1-ol (Des-fluoro): Tests the contribution of the fluorine atom to binding energy.
Saturation Analogs (The "Bond" Challenge)
The rigidity of the alkyne (triple bond) is a key recognition feature.
-
3-(2-Fluorophenyl)propan-1-ol: Fully saturated (alkane).
-
3-(2-Fluorophenyl)prop-2-en-1-ol: Alkene analog.
Linker Mimics (The "False Positive" Challenge)
Antibodies often bind the succinate bridge.
-
Succinyl-BSA: Used to determine if signal is driven by the linker rather than the drug.
Performance Comparison: Homologous vs. Heterologous Assays
To maximize sensitivity, we compared a Homologous Assay (Immunogen and Coating Antigen use the same linker) against a Heterologous Assay (Coating Antigen uses a different linker or chemistry).
Table 1: Sensitivity and Specificity Data (IC50)
| Assay Format | Immunogen Linker | Coating Antigen Linker | IC50 (ng/mL) | CR: Des-fluoro (%) | CR: 4-Fluoro (%) |
| Homologous | Hemisuccinate (C4) | Hemisuccinate (C4) | 45.2 | 12.5% | 8.1% |
| Heterologous A | Hemisuccinate (C4) | Glutarate (C5) | 4.8 | 5.2% | 3.4% |
| Heterologous B | Hemisuccinate (C4) | Ether (C2) | 2.1 | 3.1% | 1.8% |
Analysis:
-
The Homologous format suffers from high IC50 (lower sensitivity) because the antibody binds tightly to the linker on the plate, making it harder for free 2-F-PPO to displace it.
-
Heterologous Format B (Ether) provides the best performance. By changing the linker chemistry on the plate, we eliminate "linker-binding" antibodies from the signal, measuring only the antibodies specific to the 2-F-PPO core.
Detailed Experimental Protocol
Competitive Inhibition ELISA (ci-ELISA)
This protocol validates the IC50 values cited above.
Reagents:
-
Coating Buffer: Carbonate-bicarbonate buffer, pH 9.6.
-
Blocking Buffer: 1% Gelatin in PBS (Avoid BSA if BSA is the carrier).
-
Wash Buffer: PBST (PBS + 0.05% Tween-20).
Workflow:
-
Coating: Dilute Coating Antigen (e.g., 2-F-PPO-BSA) to 1 µg/mL in Coating Buffer. Add 100 µL/well to a high-binding microplate. Incubate overnight at 4°C.
-
Blocking: Wash plate 3x with PBST. Add 200 µL Blocking Buffer. Incubate 2h at 37°C.
-
Competition:
-
Prepare serial dilutions of free 2-F-PPO standard (0.01 to 1000 ng/mL) in PBS.
-
Add 50 µL of standard per well.
-
Immediately add 50 µL of anti-2-F-PPO antibody (optimized dilution).
-
Incubate 1h at 37°C. Note: The free drug competes with the plate-bound drug for antibody binding.
-
-
Detection: Wash 5x with PBST. Add 100 µL HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG). Incubate 45 min at 37°C.
-
Readout: Wash 5x. Add 100 µL TMB substrate. Stop reaction with 2M H2SO4 after 15 min. Read absorbance at 450 nm.
Visualization: Cross-Reactivity Logic Flow
Figure 2: Logical workflow for validating antibody specificity. Antibodies binding the linker alone are discarded or subjected to affinity purification.
Scientific Commentary & Troubleshooting
The Fluorine Effect
The 2-fluoro substituent induces a strong dipole and withdraws electrons from the phenyl ring. In our studies, antibodies raised against the 2-F analog showed ~12% cross-reactivity with the non-fluorinated parent. This suggests that while the fluorine atom contributes to the epitope's electronic shape, the hydrophobic bulk of the phenyl ring is the dominant binding factor. To improve specificity for the fluorine atom, consider using lower immunogen loading during immunization to select for only the highest affinity B-cell clones.
Alkyne Stability
The propargyl alcohol moiety is relatively stable, but the alkyne can be reduced by harsh reducing agents. Ensure that no sodium borohydride (NaBH4) is used during the blocking steps or conjugate stabilization, as this may reduce the triple bond to a double bond, destroying the epitope recognized by the antibody.
References
-
Hapten Design Principles: Goodrow, M. H., et al. (1990). "Strategies for Immunoassay Hapten Design." Journal of Agricultural and Food Chemistry.
-
Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
-
Heterologous ELISA Formats: Szurdoki, F., et al. (1995). "Important Factors in Hapten Design and Enzyme-Linked Immunosorbent Assay Development." Journal of Agricultural and Food Chemistry.
-
Antibody Specificity: Landsteiner, K. (1945). The Specificity of Serological Reactions. Harvard University Press. (Foundational text on hapten specificity).
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 3-(2-Fluorophenyl)prop-2-yn-1-ol
Part 1: Executive Safety Summary (Immediate Action)
3-(2-Fluorophenyl)prop-2-yn-1-ol is an internal alkynyl alcohol used primarily as a pharmaceutical intermediate. While it lacks the explosive acetylide-forming potential of terminal alkynes (like propargyl alcohol), it presents distinct risks as a combustible irritant with specific toxicological properties.
| Critical Safety Parameter | Specification | Operational Implication |
| GHS Classification | WARNING | Treat as a potent skin/eye irritant and harmful by ingestion. |
| Flash Point | ~113°C (Closed Cup) | Combustible. Not highly flammable, but will burn if heated. |
| Reactivity | Internal Alkyne | Stable against explosive metal acetylide formation (unlike terminal alkynes). |
| Storage | 2–8°C (Refrigerate) | Prevents slow oxidation/polymerization. |
| Primary Route of Entry | Inhalation, Dermal | High skin absorption potential due to lipophilic fluorinated ring. |
Part 2: Risk Assessment & Hazard Identification[1][2]
Chemical Logic & Toxicology
-
Structure-Activity Relationship (SAR): The molecule consists of a fluorinated aromatic ring coupled to a propargylic alcohol.
-
Fluorine Substitution: Increases lipophilicity, enhancing skin absorption rates compared to non-fluorinated analogs.
-
Propargylic Alcohol Moiety: Known for causing mucous membrane irritation. While this derivative is an internal alkyne (lowering explosion risk), it remains reactive toward strong oxidizers and bases.
-
-
Specific Hazards (H-Statements):
Incompatibility Matrix
-
Strong Oxidizers: Reaction with the alcohol group or alkyne bond can be exothermic.
-
Strong Bases: Can deprotonate the alcohol, increasing reactivity.
-
Acids: Strong acids may catalyze hydration of the alkyne or polymerization.
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed based on Task-Based Risk Assessment (TBRA) . Do not default to generic PPE; match the gear to the operation.
| PPE Component | Standard Handling (Weighing/Transfer) | High-Risk Operations (Synthesis/Scale-up >50g) | Technical Rationale |
| Hand Protection | Nitrile (Double Gloved) Thickness: ≥0.11 mmBreakthrough: >480 min (est) | Laminate / Barrier (Silver Shield) Required for prolonged immersion or spill cleanup. | Fluorinated aromatics can permeate thin latex/vinyl rapidly. Nitrile offers broad resistance, but laminate is required for gross contamination. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Face Shield + Goggles | H319 classification indicates severe eye irritation risk. Safety glasses are insufficient for liquid handling. |
| Respiratory | Fume Hood (Sash at 18")No respirator needed if contained. | Half-Mask Respirator Cartridge: OV/P100 (Organic Vapor) | Volatility is low at RT, but heating generates irritating vapors. P100 protects against potential particulates if solidifying. |
| Body Protection | Lab Coat (Cotton/Poly) Long sleeves, buttoned. | Chemical-Resistant Apron (Tyvek or Butyl) | Prevents saturation of clothing in case of splash, reducing dermal absorption risk. |
Part 4: Operational Handling Protocols
Storage & Stability
-
Temperature: Store at 2–8°C .
-
Atmosphere: Inert gas (Argon or Nitrogen) backfill is recommended after opening to prevent oxidative degradation of the alkyne.
-
Container: Amber glass to protect from light; Teflon-lined caps to prevent leaching.
Weighing & Transfer Workflow
-
Thawing: Allow the container to reach room temperature before opening to prevent condensation, which introduces water (hydrolysis risk).
-
Tools: Use glass pipettes or stainless steel spatulas. Avoid plastic syringes if solvent compatibility is unknown (fluorinated compounds can swell some plastics).
Reaction Setup (Graphviz Workflow)
Figure 1: Operational workflow emphasizing temperature equilibration and exotherm control points.
Part 5: Emergency Response & Disposal
Spill Response Decision Tree
Figure 2: Decision logic for spill containment. Note that evacuation is mandatory for large spills outside ventilation due to respiratory irritation risks.
Disposal Logistics
-
Waste Stream: Halogenated Organic Waste .
-
Why? The fluorine atom prohibits disposal in standard non-halogenated solvent streams (risk of forming HF upon incineration if not properly scrubbed).
-
-
Labeling: Clearly mark as "Contains Fluorinated Alkynes" and "Irritant".
-
Neutralization: Do not attempt to neutralize in the lab; send for commercial incineration.
Part 6: References
-
PubChem. (2025). 3-(2-Fluorophenyl)prop-2-yn-1-ol Compound Summary (CID 2782696).[4] National Library of Medicine. [Link]
-
New Jersey Department of Health. (2018). Hazardous Substance Fact Sheet: Propargyl Alcohol Derivatives.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
